molecular formula C11H11NO2 B564682 Normesuximide-d5 CAS No. 1185130-51-1

Normesuximide-d5

Katalognummer: B564682
CAS-Nummer: 1185130-51-1
Molekulargewicht: 194.24 g/mol
InChI-Schlüssel: UDESUGJZUFALAM-VIQYUKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Normesuximide-d5, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 194.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDESUGJZUFALAM-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)NC2=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676077
Record name 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185130-51-1
Record name 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Normesuximide-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Normesuximide-d5, a deuterated analog of Normesuximide. It is intended to serve as a comprehensive resource for professionals in research, analytical chemistry, and drug development, detailing its chemical properties, primary applications, and the methodologies for its use.

Introduction to this compound

This compound is the stable isotope-labeled form of Normesuximide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. Normesuximide, also known as N-desmethylmethsuximide, is the major and pharmacologically active metabolite of the anticonvulsant drug Methsuximide.[1] Methsuximide is a succinimide antiepileptic agent used in the treatment of absence (petit mal) seizures, particularly those refractory to other treatments.[2] Due to its near-identical chemical and physical properties to the unlabeled Normesuximide, this compound serves as an ideal internal standard for quantitative bioanalytical assays.[3]

The primary application of this compound is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of Normesuximide in biological matrices.[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiences similar ionization efficiency, and effectively compensates for matrix effects and variations during sample processing, leading to highly accurate and precise measurements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
Synonyms Normethsuximide-d5
CAS Number 1185130-51-1
Molecular Formula C₁₁H₆D₅NO₂
Molecular Weight 194.24 g/mol
Appearance Off-White to Pale Yellow Solid
Melting Point 78-80°C
Purity >95% (by HPLC)
Storage Temperature 4°C
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

Mechanism of Action of the Parent Compound

The therapeutic effects of Methsuximide are largely attributed to its active metabolite, Normesuximide. Succinimide anticonvulsants, including Normesuximide, exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.

Thalamocortical neurons play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. The rhythmic firing of these neurons is dependent on T-type calcium currents. By inhibiting these channels, Normesuximide reduces the flow of calcium ions into the neurons, which in turn suppresses the burst firing of these thalamocortical neurons and disrupts the synchronization of thalamocortical circuits, thereby preventing the manifestation of absence seizures.

Succinimide_Mechanism_of_Action cluster_ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx opens Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing triggers Spike_Wave Spike-and-Wave Discharges (Absence Seizure) Burst_Firing->Spike_Wave leads to Normesuximide Normesuximide (Active Metabolite) Normesuximide->T_type_Ca_Channel Blocks caption Mechanism of action of Normesuximide.

Caption: Mechanism of action of Normesuximide.

Pharmacokinetic Data

The pharmacokinetic properties of the parent drug, Methsuximide, and its active metabolite, Normesuximide, are critical for understanding its therapeutic window and dosing regimen. This compound is instrumental in accurately determining these parameters in pharmacokinetic studies.

ParameterMethsuximideNormesuximideSpeciesReference
Half-Life 1-4 hours26-80 hoursHuman
Half-Life 1-3.5 hours~15 hoursDog
Time to Peak Plasma Concentration 1-3 hours-Human
Metabolism Rapidly demethylated in the liver to Normesuximide-Human
Excretion <1% as unchanged drug in urine-Human

Experimental Protocols

The following sections outline generalized experimental protocols for the quantitative analysis of Normesuximide in biological samples using this compound as an internal standard. These protocols are intended as a guide and should be optimized for specific instrumentation and matrices.

LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a framework for the analysis of Normesuximide in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient tailored to achieve separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Normesuximide and this compound should be determined and optimized.

3. Data Analysis:

  • Integrate the peak areas for the analyte (Normesuximide) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC_MS_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification caption Workflow for LC-MS/MS analysis.

Caption: Workflow for LC-MS/MS analysis.

GC-MS Method for Quantification in Urine

This protocol provides a general procedure for the analysis of Normesuximide in urine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample, add 10 µL of this compound internal standard working solution.

  • Adjust the pH of the sample as needed.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatize the residue if necessary to improve volatility and chromatographic properties.

  • Reconstitute in a suitable solvent for GC injection.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp to ensure separation.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Normesuximide and this compound.

3. Data Analysis:

  • Integrate the peak areas of the selected ions for the analyte and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Normesuximide, the active metabolite of Methsuximide. This technical guide provides a foundational understanding of this compound, its application, and the methodologies for its use, empowering professionals to conduct high-quality research and development.

References

An In-depth Technical Guide to Normesuximide-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Normesuximide-d5, a deuterated analog of Normesuximide, the active metabolite of the anticonvulsant drug Methsuximide. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical studies.

Chemical Identity and Structure

This compound is the stable isotope-labeled form of Normesuximide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which is readily distinguishable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the unlabeled compound.

The chemical structure of this compound is illustrated below:

G Chemical Structure of this compound cluster_0 N1 N C5 C N1->C5 H15 H N1->H15 C2 C C2->N1 O6 O C2->O6 C3 C C3->C2 C8 C C3->C8 C14 CH3 C3->C14 C4 C C4->C3 C5->C4 O7 O C5->O7 C9 C C8->C9 C10 C C9->C10 D16 D C9->D16 C11 C C10->C11 D17 D C10->D17 C12 C C11->C12 D18 D C11->D18 C13 C C12->C13 D19 D C12->D19 C13->C8 D20 D C13->D20

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in analytical methods and biological systems.

PropertyValueReference
Molecular Formula C₁₁H₆D₅NO₂[1][2]
Molecular Weight 194.24 g/mol [1][2]
CAS Number 1185130-51-1[1]
IUPAC Name 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
SMILES [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C2(C)CC(=O)NC2=O
Appearance Off-White to Pale Yellow Solid
Melting Point 78-80 °C
LogP 1.266
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. May dissolve in DMSO.

Biological Activity and Mechanism of Action

Normesuximide is the active metabolite of the anti-epileptic drug Methsuximide. Succinimide-based anticonvulsants are known to exert their therapeutic effects by targeting T-type calcium channels in thalamic neurons. The binding of Normesuximide to these channels leads to their blockage, which in turn reduces the low-threshold calcium currents. This action suppresses the characteristic spike-and-wave patterns in the brain associated with absence seizures.

The signaling pathway illustrating this mechanism is depicted below:

G Mechanism of Action of Normesuximide cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Thalamic Neuron ActionPotential Action Potential T_type_Ca_Channel T-type Calcium Channel ActionPotential->T_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Allows Neuronal_Excitation Neuronal Hyperexcitability (Spike-and-Wave Discharge) Ca_Influx->Neuronal_Excitation Leads to Normesuximide Normesuximide Normesuximide->T_type_Ca_Channel Blocks

Caption: Normesuximide's signaling pathway.

Experimental Protocols

General Synthesis of Deuterated Succinimides

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of deuterated succinimide derivatives can be inferred from the literature. One common method involves the use of a deuterated starting material in a multi-step synthesis. For this compound, this would likely involve the use of deuterated benzene or a deuterated phenyl-containing precursor.

Exemplary Synthesis Steps:

  • Friedel-Crafts Acylation: Reaction of deuterated benzene with a suitable acyl halide in the presence of a Lewis acid catalyst to introduce a side chain.

  • Formation of the Succinimide Ring: Cyclization of the resulting intermediate, often through reaction with an amine and subsequent dehydration, to form the pyrrolidine-2,5-dione ring structure.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Normesuximide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for its use.

Materials:

  • This compound (internal standard)

  • Normesuximide (analyte standard)

  • Biological matrix (e.g., plasma, serum)

  • Organic solvents for extraction (e.g., ethyl acetate, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of Normesuximide and this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Normesuximide into the biological matrix.

  • Sample Preparation:

    • To a known volume of the unknown sample, calibration standard, or quality control, add a fixed amount of the this compound internal standard solution.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of Normesuximide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.

G Experimental Workflow for Bioanalysis using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation/ Liquid-Liquid Extraction Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Integration Peak Integration (Analyte & IS) LC_MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Bioanalytical workflow with an internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its properties as a stable isotope-labeled internal standard ensure the accuracy and reliability of quantitative methods for the determination of Normesuximide. A thorough understanding of its chemical and physical properties, as well as its biological mechanism of action, is crucial for its effective application in preclinical and clinical studies of the parent drug, Methsuximide.

References

Synthesis and isotopic purity of Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Normesuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound (CAS: 1185130-51-1). This compound is the deuterium-labeled analog of Normesuximide, a primary metabolite of the anticonvulsant drug Methsuximide. The use of deuterated standards is critical for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry, where they serve as ideal internal standards. This document details the synthetic approach, methods for purity assessment, and presents representative data and workflows.

Core Compound Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Compound Name This compound (3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione)
Synonyms Normethsuximide-d5
CAS Number 1185130-51-1
Molecular Formula C₁₁H₆D₅NO₂
Molecular Weight 194.24 g/mol
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 78-80°C[1]
Storage Refrigerator (+4°C), protected from light and moisture[1][2]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[1]
Chemical Purity (HPLC) >95%

Synthesis Pathway

The synthesis of this compound involves the incorporation of five deuterium atoms onto the phenyl ring. A common strategy for this is to start with a deuterated precursor, such as Benzene-d6 or Benzoic acid-d5. A plausible synthetic route starting from Benzoic acid-d5 is outlined below. This method is analogous to synthetic strategies for other deuterated aromatic compounds.

G A Benzoic acid-d5 B Benzoyl chloride-d5 A->B C Intermediate Amide B->C D This compound C->D

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Step 1: Formation of Benzoyl chloride-d5. Suspend Benzoic acid-d5 (1.0 eq) in dry toluene. Add thionyl chloride (SOCl₂) (5.0 eq) dropwise. Heat the mixture to reflux (approx. 110°C) and stir overnight. Remove the solvent and excess thionyl chloride under vacuum to yield Benzoyl chloride-d5 as an oil, which can be used without further purification.

  • Step 2: Amide Formation. Dissolve 3-amino-3-methylsuccinimide (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to 0-5°C. Add a non-nucleophilic base such as N,N-dimethylaniline (2.2 eq) dropwise. To this mixture, add a solution of Benzoyl chloride-d5 (1.1 eq) in dry THF dropwise. Allow the reaction to stir for 1-2 hours at low temperature, then warm to room temperature.

  • Step 3: Work-up and Purification. Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Isotopic Purity Analysis

The accurate determination of isotopic purity is essential for validating a deuterated internal standard. It ensures that the contribution of the unlabeled (d0) species to the analyte signal is minimal. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive assessment of isotopic enrichment and structural integrity.

Quantitative Data: Isotopic Distribution

The isotopic distribution of this compound is determined by measuring the relative abundance of each isotopologue (d0 to d5). High isotopic enrichment is critical to minimize analytical interference.

IsotopologueChemical FormulaMass (Da)Representative Relative Abundance (%)
d0 (unlabeled)C₁₁H₁₁NO₂189.0790< 0.1
d1C₁₁H₁₀D₁NO₂190.08530.1
d2C₁₁H₉D₂NO₂191.09150.3
d3C₁₁H₈D₃NO₂192.09780.8
d4C₁₁H₇D₄NO₂193.10412.2
d5C₁₁H₆D₅NO₂194.1104> 96.5
Total Isotopic Purity (d1-d5) > 99%

Note: Data is representative and will vary by synthesis batch.

Experimental Protocol: Isotopic Purity by LC-HRMS

LC-HRMS is the primary technique for determining the relative abundance of each isotopologue.

Objective: To quantify the isotopic distribution of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to a final concentration of approximately 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Instrumentation:

    • LC System: UHPLC system (e.g., Shimadzu, Agilent).

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, hold for 0.5 min; linear ramp to 95% B over 5 min; hold for 2 min; return to 10% B and re-equilibrate for 2.5 min.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Full scan from m/z 150-250.

    • Resolution: >35,000 FWHM.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecule [M+H]⁺ of each isotopologue (d0 to d5).

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the percentage of relative abundance for each species by dividing its peak area by the sum of all isotopologue peak areas.

Experimental Protocol: Structural Confirmation by NMR

NMR spectroscopy confirms the position of the deuterium labels and the overall structural integrity of the molecule.

Objective: To confirm that deuterium labeling has occurred on the phenyl ring and that the core structure is correct.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Analysis:

    • Acquisition: Acquire a standard proton NMR spectrum.

    • Analysis: The spectrum should show signals corresponding to the methyl group (singlet, ~1.5 ppm) and the two methylene protons of the pyrrolidine ring (multiplet, ~2.7 ppm). A significant reduction or complete absence of signals in the aromatic region (typically ~7.2-7.5 ppm) confirms successful deuteration on the phenyl ring. The integration of any residual proton signals in the aromatic region relative to the non-deuterated positions can provide a semi-quantitative measure of isotopic enrichment.

  • ¹³C NMR Analysis:

    • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Analysis: The spectrum should confirm the presence of all expected carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting (due to C-D coupling) and a lower signal intensity compared to their protonated counterparts, confirming the labeling positions.

Workflow and Quality Control

The overall process from synthesis to final product validation requires multiple steps, each contributing to the final purity of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis A Raw Materials (Benzoic acid-d5, etc.) B Chemical Synthesis A->B C Crude Product B->C D Column Chromatography C->D E Purified this compound D->E F Chemical Purity (HPLC) E->F G Structural Confirmation (¹H/¹³C NMR) E->G H Isotopic Purity (LC-HRMS) E->H I Final Product (this compound)

Caption: Experimental workflow for synthesis and quality control.

References

An In-depth Technical Guide: Normesuximide-d5 vs. Non-deuterated Normesuximide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide, the N-demethylated active metabolite of the anticonvulsant drug methsuximide, is a succinimide derivative used in the management of epilepsy. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This technical guide provides a comprehensive comparison of Normesuximide-d5 and its non-deuterated counterpart, focusing on their chemical properties, the underlying principles of their metabolic differences, and their shared mechanism of action. Due to the limited availability of direct comparative studies, this guide synthesizes established knowledge on deuteration's effects and the pharmacology of succinimide anticonvulsants to offer a detailed theoretical and practical overview for research and development professionals.

Chemical and Physical Properties

This compound is structurally identical to Normesuximide, with the exception of the five hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This substitution results in a slight increase in molecular weight but does not significantly alter the compound's overall size or shape. This subtle modification, however, can have a profound impact on the molecule's metabolic fate.

PropertyNormesuximideThis compound
Chemical Name 3-methyl-3-phenylpyrrolidine-2,5-dione3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione
Molecular Formula C₁₁H₁₁NO₂C₁₁H₆D₅NO₂
Molecular Weight 189.21 g/mol 194.24 g/mol
CAS Number 1497-17-21185130-51-1
Appearance Off-White to Pale Yellow SolidOff-White Solid
Melting Point 78-80°C78-80°C
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and MethanolSlightly soluble in Chloroform, Ethyl Acetate, and Methanol

The Impact of Deuteration on Metabolism and Pharmacokinetics: The Kinetic Isotope Effect

The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond[1]. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.

For many drugs, including those with phenyl rings, a major route of metabolism is aromatic hydroxylation , a process catalyzed by cytochrome P450 (CYP) enzymes[2]. This reaction involves the breaking of a C-H bond on the aromatic ring. In the case of this compound, the deuteration of the phenyl ring is expected to slow down its rate of aromatic hydroxylation compared to the non-deuterated form. This can lead to several potential pharmacokinetic advantages:

  • Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

  • Increased Half-Life (t½): With reduced clearance, the drug remains in the systemic circulation for a longer period, potentially allowing for less frequent dosing.

  • Increased Plasma Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, may be increased.

  • Reduced Formation of Metabolites: Slower metabolism can lead to lower concentrations of metabolites, which may be beneficial if any metabolites are associated with adverse effects.

It is important to note that while deuteration can slow metabolism at the site of substitution, it may also lead to "metabolic switching," where the body compensates by metabolizing the drug at other, non-deuterated sites.

Mechanism of Action: T-Type Calcium Channel Blockade

Both this compound and non-deuterated Normesuximide are expected to share the same mechanism of action, which is characteristic of succinimide anticonvulsants. They act as blockers of T-type voltage-gated calcium channels in thalamocortical neurons[3][4].

Signaling Pathway of Succinimide Anticonvulsants

The thalamocortical circuit plays a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures. T-type calcium channels in thalamic neurons are key mediators of the neuronal burst firing that underlies these discharges.

T_type_calcium_channel_pathway cluster_0 Thalamocortical Neuron cluster_1 Synaptic Transmission cluster_2 Drug Action T_type_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Burst_Firing Neuronal Burst Firing Depolarization->Burst_Firing Spike_Wave Spike-and-Wave Discharges (Absence Seizure) Burst_Firing->Spike_Wave Contributes to Normesuximide Normesuximide / this compound Normesuximide->T_type_channel Blocks

Caption: T-type calcium channel signaling pathway in absence seizures and the action of Normesuximide.

By blocking these T-type calcium channels, Normesuximide and its deuterated analog reduce the influx of calcium, thereby suppressing the neuronal burst firing and interrupting the generation of spike-and-wave discharges. This leads to the control of absence seizures.

Experimental Protocols

While direct comparative studies are not available, the following sections outline the standard methodologies that would be employed to compare the pharmacokinetic and bioanalytical profiles of this compound and non-deuterated Normesuximide.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)

This protocol describes a typical in vivo study to determine and compare the pharmacokinetic parameters of the two compounds.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of Normesuximide and this compound following oral administration to rats.

Experimental Workflow:

pharmacokinetic_workflow cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection cluster_2 Sample Analysis & Data Interpretation Animal_Acclimation Acclimation of Sprague-Dawley Rats Fasting Overnight Fasting Animal_Acclimation->Fasting Grouping Randomization into Two Groups (Normesuximide & this compound) Fasting->Grouping Dosing Oral Gavage Administration of a Single Dose Grouping->Dosing Blood_Sampling Serial Blood Sampling via Tail Vein (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Storage Storage of Plasma Samples at -80°C Plasma_Separation->Storage Bioanalysis LC-MS/MS Quantification of Drug Concentration Storage->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) Bioanalysis->PK_Analysis Parameter_Comparison Statistical Comparison of PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->Parameter_Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week.

  • Dosing: Animals are fasted overnight with free access to water. They are then divided into two groups and administered a single oral dose of either Normesuximide or this compound, typically formulated in a vehicle like 0.5% carboxymethylcellulose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma drug concentrations are determined by a validated bioanalytical method (see section 5.2). Pharmacokinetic parameters are calculated using non-compartmental analysis software. Statistical tests (e.g., t-test or ANOVA) are used to compare the parameters between the two groups.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol outlines a standard approach for developing a sensitive and specific method to quantify Normesuximide in plasma samples, using this compound as an internal standard (or vice versa).

Objective: To develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Normesuximide in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Normesuximide: Monitor a specific precursor-to-product ion transition (e.g., m/z 190.1 → 146.1).

      • This compound (Internal Standard): Monitor a specific precursor-to-product ion transition (e.g., m/z 195.1 → 151.1).

    • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to achieve maximum sensitivity.

  • Method Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), matrix effect, recovery, and stability.

Conclusion

The strategic deuteration of Normesuximide to create this compound presents a compelling opportunity to enhance its pharmacokinetic profile. Based on the well-established kinetic isotope effect, it is hypothesized that this compound will exhibit reduced metabolic clearance and a longer half-life compared to its non-deuterated counterpart, due to the slowing of CYP-mediated aromatic hydroxylation. This could potentially translate to an improved therapeutic window, with the possibility of lower or less frequent dosing, and a potentially altered side-effect profile. Both compounds are expected to exert their anticonvulsant effects through the same mechanism: the blockade of T-type calcium channels in thalamocortical neurons.

While direct comparative data is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct the necessary studies to quantify these expected differences. Such studies are essential to fully elucidate the therapeutic potential of this compound and to inform its further development as a potentially improved treatment for epilepsy. The use of this compound as an internal standard in bioanalytical methods for Normesuximide further underscores the value of this deuterated analog in pharmaceutical research.

References

The Critical Role of Normesuximide-d5 in Advancing Methsuximide Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Normesuximide-d5, a deuterium-labeled internal standard, in the bioanalytical studies of the antiepileptic drug Methsuximide and its active metabolite, Normesuximide. In drug metabolism and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide details the experimental protocols, presents quantitative data from relevant studies, and illustrates the underlying principles and workflows.

Introduction: The Imperative for Precise Quantification

Methsuximide is an anticonvulsant drug primarily used in the treatment of absence seizures. It is extensively metabolized in the body to its active metabolite, N-desmethylmethsuximide, also known as Normesuximide. Given that the therapeutic and toxic effects of Methsuximide are attributed to both the parent drug and its active metabolite, the accurate quantification of both compounds in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating variability inherent in the analytical process. Factors such as sample loss during extraction, matrix effects in the ion source of the mass spectrometer, and fluctuations in instrument response can lead to inaccurate quantification. A deuterated internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences similar variations, thus providing a reliable basis for normalization and ensuring the integrity of the bioanalytical data.

The Metabolic Pathway of Methsuximide

Methsuximide undergoes N-demethylation in the liver to form its pharmacologically active metabolite, Normesuximide. This metabolic conversion is a critical aspect of its overall pharmacokinetic profile.

Methsuximide Metabolism Methsuximide Methsuximide Normesuximide Normesuximide (N-desmethylmethsuximide) Methsuximide->Normesuximide Hepatic N-demethylation Excretion Excretion Normesuximide->Excretion

Caption: Metabolic pathway of Methsuximide to Normesuximide.

The Role of this compound as an Internal Standard

This compound is a synthetic version of Normesuximide where five hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this mass difference allows the mass spectrometer to distinguish between the analyte (Normesuximide) and the internal standard (this compound), even though they behave almost identically during sample preparation and chromatographic separation.

The fundamental principle is to add a known amount of this compound to every sample, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The quantification of Normesuximide is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for any losses or variations encountered during the analytical workflow.

Internal Standard Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample (Analyte) Sample (Analyte) Add IS (this compound) Add IS (this compound) Sample (Analyte)->Add IS (this compound) Extraction Extraction Add IS (this compound)->Extraction Chromatography Chromatography Extraction->Chromatography Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification

Caption: Logical workflow of using an internal standard.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Methsuximide and Normesuximide in human plasma, which utilizes deuterated internal standards.[1]

Table 1: Linearity and Recovery Data [1]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Mean Recovery (%)
Methsuximide60.720 - 6043.800≥ 0.99971.37 - 86.38
Normesuximide60.389 - 6010.800≥ 0.99971.37 - 86.38

Table 2: Mass Spectrometry Parameters [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methsuximide204.06119.02
Methsuximide-d5 (Internal Standard)209.17124.02
Normesuximide190.05119.82
This compound (Internal Standard) 195.09 124.16

Detailed Experimental Protocol

This section outlines a representative experimental protocol for the quantification of Methsuximide and Normesuximide in human plasma using a UPLC-MS/MS method with deuterated internal standards. This protocol is based on methodologies described in the scientific literature.[1]

Materials and Reagents
  • Methsuximide reference standard

  • Normesuximide reference standard

  • Methsuximide-d5 (internal standard)

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methsuximide, Normesuximide, Methsuximide-d5, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Methsuximide and Normesuximide stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for spiking into blank plasma to generate calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution containing both Methsuximide-d5 and this compound at an appropriate concentration in the same diluent. The exact concentration should be optimized during method development.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Analytical Column: A reversed-phase column suitable for the separation of small molecules, such as a Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm).[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and 0.1% formic acid in water. A typical composition could be 60:40 (v/v) methanol:0.1% formic acid.

  • Flow Rate: A flow rate appropriate for the column dimensions, for example, 0.9 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions are listed in Table 2.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis

Caption: Experimental workflow for Normesuximide analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Normesuximide in Methsuximide metabolism studies. Its ability to mimic the behavior of the endogenous analyte throughout the bioanalytical process allows for effective correction of experimental variability, leading to high-quality, reliable data. The detailed methodologies and quantitative parameters presented in this guide underscore the importance of employing stable isotope-labeled standards in regulated bioanalysis and provide a framework for researchers in the field of drug metabolism and pharmacokinetics.

References

Navigating the Stability of Normesuximide-d5: An In-depth Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations and methodologies for assessing the isotopic stability of Normesuximide-d5, a deuterated internal standard essential for the accurate quantification of Normesuximide in biological matrices. While specific experimental data on the isotopic stability of this compound is not extensively published, this document outlines the fundamental principles, detailed experimental protocols, and potential metabolic pathways based on established knowledge of deuterated standards and related compounds. This guide is intended to equip researchers with the necessary framework to design and execute robust validation studies to ensure the reliability of bioanalytical data.

Introduction to Isotopic Stability in Bioanalysis

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, chromatography, and ionization.[1] However, the utility of deuterated standards is contingent upon their isotopic stability; the deuterium labels must remain on the molecule and not exchange with protons from the surrounding environment.[1][2]

Loss of deuterium through back-exchange can lead to a decrease in the internal standard's signal and a corresponding increase in the analyte's signal, ultimately compromising the accuracy and precision of the quantitative results. Therefore, a thorough evaluation of the isotopic stability of this compound in relevant biological matrices is a critical component of bioanalytical method development and validation.

Potential Metabolic Pathways of Normesuximide

Understanding the potential metabolic pathways of Normesuximide is crucial, as enzymatic processes can influence the stability of the deuterated label, particularly if the deuterium atoms are located at or near sites of metabolic modification. Normesuximide is the N-demethylated metabolite of methsuximide. The metabolism of the structurally related compound, ethosuximide, has been studied and may provide insights into the potential biotransformation of Normesuximide. Ethosuximide undergoes hydroxylation, and it is plausible that Normesuximide could be similarly metabolized.

Methsuximide Methsuximide Normesuximide Normesuximide (Analyte) Methsuximide->Normesuximide N-demethylation HydroxylatedMetabolite Hydroxylated Metabolites Normesuximide->HydroxylatedMetabolite Hydroxylation (e.g., CYP-mediated) Normesuximide_d5 This compound (Internal Standard) Normesuximide_d5->HydroxylatedMetabolite Potential Metabolic Pathway

Caption: Potential metabolic pathway of Normesuximide.

Experimental Protocols for Isotopic Stability Assessment

To rigorously assess the isotopic stability of this compound, a series of experiments should be conducted. The following protocols are designed to evaluate the potential for back-exchange under various conditions that mimic sample collection, processing, and storage.

Stability in Biological Matrices at Different pH and Temperatures

This experiment is designed to assess the stability of this compound in biological matrices under various pH and temperature conditions, simulating potential storage and processing environments.

Table 1: Experimental Protocol for Matrix Stability Testing

Step Procedure Details
1 Sample Preparation Spike a known concentration of this compound into aliquots of the blank biological matrix (e.g., plasma, blood, urine).
2 pH Adjustment Adjust the pH of the samples to cover a physiologically relevant range (e.g., pH 4, 7, and 9) using appropriate buffers.
3 Incubation Incubate the samples at different temperatures, such as room temperature (20-25°C) and elevated temperature (e.g., 37°C), for various time points (e.g., 0, 4, 8, 12, and 24 hours).
4 Sample Processing At each time point, process the samples using the established bioanalytical method (e.g., protein precipitation or liquid-liquid extraction).
5 LC-MS/MS Analysis Analyze the processed samples by LC-MS/MS, monitoring the MRM transitions for both this compound and unlabeled Normesuximide.
6 Data Evaluation Calculate the peak area ratio of unlabeled Normesuximide to this compound at each time point. An increase in this ratio over time would indicate back-exchange.
Autosampler Stability

This experiment evaluates the stability of the processed samples in the autosampler of the LC-MS/MS system.

Table 2: Experimental Protocol for Autosampler Stability

Step Procedure Details
1 Sample Preparation Pool and process a set of quality control (QC) samples at low and high concentrations containing both Normesuximide and this compound.
2 Storage Place the processed samples in the autosampler, maintained at a specific temperature (e.g., 4°C).
3 Analysis Analyze the samples at regular intervals over a period that exceeds the expected analytical run time (e.g., 0, 12, 24, 48 hours).
4 Data Evaluation Compare the analyte-to-internal standard peak area ratios of the samples over time to the initial time point.
Freeze-Thaw Stability

This experiment assesses the stability of this compound after repeated freezing and thawing cycles.

Table 3: Experimental Protocol for Freeze-Thaw Stability

Step Procedure Details
1 Sample Preparation Prepare QC samples in the biological matrix of interest.
2 Freeze-Thaw Cycles Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them completely at room temperature.
3 Sample Processing & Analysis After the final thaw cycle, process and analyze the samples along with a freshly prepared set of calibration standards and QC samples.
4 Data Evaluation Compare the concentrations of the freeze-thaw samples to the nominal concentrations.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 4: Example Data Summary for Matrix Stability Assessment

Condition Time (hours) Mean Peak Area Ratio (Normesuximide/Normesuximide-d5) % Change from T=0
pH 4, 37°C 00.00120
80.00138.3
240.001525.0
pH 7, 37°C 00.00110
80.00110
240.00129.1
pH 9, 37°C 00.00140
80.001828.6
240.002578.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant increase in the peak area ratio of the unlabeled analyte to the deuterated internal standard over time is indicative of isotopic instability. Regulatory guidelines generally consider a change of less than 15% to be acceptable.

Experimental Workflow and Logic

The systematic evaluation of isotopic stability follows a logical progression from assessing the inherent stability of the labeled compound in the biological matrix to evaluating its stability under conditions encountered during sample handling, storage, and analysis.

cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_data Data Evaluation Spike Spike this compound into Blank Matrix MatrixStability Matrix Stability (pH, Temperature, Time) Spike->MatrixStability FTStability Freeze-Thaw Stability Spike->FTStability ASStability Autosampler Stability Spike->ASStability Processing Sample Processing MatrixStability->Processing FTStability->Processing ASStability->Processing LCMS LC-MS/MS Analysis Processing->LCMS Evaluation Peak Area Ratio Analysis (% Change from Control) LCMS->Evaluation

Caption: Experimental workflow for assessing isotopic stability.

Conclusion and Recommendations

The isotopic stability of this compound is a critical parameter that must be thoroughly evaluated to ensure the integrity of bioanalytical data. While no specific studies on this compound are readily available, the principles and protocols outlined in this guide provide a robust framework for its assessment. Researchers should pay close attention to the position of the deuterium labels on the this compound molecule, as labels on or near exchangeable protons or sites of metabolic activity are more prone to back-exchange. If significant instability is observed, alternative mitigation strategies, such as using a ¹³C or ¹⁵N labeled internal standard, should be considered. By following these guidelines, scientists can confidently establish the suitability of this compound as an internal standard for their specific bioanalytical applications.

References

Technical Guide: Physical and Chemical Properties of Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide-d5 is the deuterated analog of Normesuximide, the major active metabolite of the anticonvulsant drug Methsuximide. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies involving Methsuximide and its metabolites. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification, minimizing variability in sample preparation and instrument response. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and biological context.

Chemical Identity and Physical Properties

This compound is a succinimide derivative characterized by the substitution of five hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling renders it chemically identical to Normesuximide in terms of reactivity but distinguishable by its higher mass.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
Chemical Name 3-methyl-3-(phenyl-d5)pyrrolidine-2,5-dione
Synonyms 2-Methyl-2-(phenyl-d5)succinimide, N-Desmethylmethsuximide-d5
CAS Number 1185130-51-1
Molecular Formula C₁₁H₆D₅NO₂
Unlabeled CAS No. 1497-17-2

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 194.24 g/mol [1][2]
Exact Mass 194.1104[1]
Appearance Off-white to pale yellow solid[3]
Melting Point 78-80 °C[3]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol
Storage Temperature Refrigerator (+4°C)

Biological Context and Metabolism

This compound itself is not pharmacologically active but is used to trace the behavior of its non-deuterated counterpart, Normesuximide. Normesuximide is the active metabolite of Methsuximide, a succinimide anticonvulsant used in the treatment of absence (petit mal) seizures.

Methsuximide undergoes rapid N-demethylation in the liver to form Normesuximide. This metabolite has a significantly longer half-life than the parent drug and is believed to be the major contributor to the overall anticonvulsant effect. The primary mechanism of action of succinimide anticonvulsants is the blockade of T-type calcium channels in thalamic neurons, which helps to prevent the synchronized neuronal firing associated with absence seizures.

Below is a diagram illustrating the metabolic pathway from Methsuximide to Normesuximide.

Metabolic Pathway of Methsuximide Methsuximide Methsuximide (1,3-dimethyl-3-phenylpyrrolidine-2,5-dione) Normesuximide Normesuximide (3-methyl-3-phenylpyrrolidine-2,5-dione) Methsuximide->Normesuximide Metabolism Enzyme Hepatic N-demethylation Enzyme->Methsuximide

Metabolic conversion of Methsuximide to Normesuximide.

Experimental Protocols

Due to the proprietary nature of commercial chemical production, a specific, detailed synthesis protocol for this compound is not publicly available. However, a general synthetic approach for related pyrrolidine-2,5-diones can be inferred from the chemical literature. The synthesis would likely involve the reaction of a deuterated phenyl precursor with a suitable succinimide ring-forming reagent.

Representative Analytical Method: LC-MS/MS for Quantification

The primary application of this compound is as an internal standard in quantitative analysis. Below is a representative LC-MS/MS protocol for the quantification of antiepileptic drugs, which can be adapted for Normesuximide.

Table 3: Example LC-MS/MS Parameters for Analysis

ParameterSpecification
Liquid Chromatograph High-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analytes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ions specific to Normesuximide and this compound would need to be determined through infusion experiments.

The workflow for a typical bioanalytical assay using this compound as an internal standard is depicted below.

Bioanalytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Typical workflow for a quantitative bioanalytical assay.

Spectral Data (Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the methyl and methylene protons of the pyrrolidine-2,5-dione ring. The aromatic region would be largely absent of signals due to the deuterium substitution on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show signals for the carbonyl carbons, the quaternary carbon, the methyl carbon, and the methylene carbon of the succinimide ring. The signals for the deuterated phenyl carbons would likely be broadened and reduced in intensity due to C-D coupling.

Mass Spectrometry

In a mass spectrum, this compound would exhibit a molecular ion peak at m/z corresponding to its molecular weight (approximately 194.1). The fragmentation pattern would be similar to that of unlabeled Normesuximide, with key fragments showing a +5 Da mass shift if they retain the deuterated phenyl group.

Conclusion

This compound is a critical tool for researchers and clinicians working with the anticonvulsant Methsuximide. Its physical and chemical properties are well-defined for its application as an internal standard. While detailed synthetic and spectral data are not widely published, its behavior can be reliably predicted based on the extensive knowledge of its unlabeled analog and general principles of analytical chemistry. The use of this compound in validated bioanalytical methods ensures the high quality and reliability of pharmacokinetic and therapeutic drug monitoring studies.

References

In-Depth Technical Guide: Safety, Handling, and Application of Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Normesuximide-d5, a deuterated analog of Normesuximide. The focus is on its safety data, proper handling procedures, and its primary application as an internal standard in analytical chemistry. This document is intended for use by professionals in research and drug development.

Physicochemical and Safety Data

This compound is a stable, isotopically labeled form of Normesuximide, the major active metabolite of the anticonvulsant drug Methsuximide. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione[1][2]
Synonyms Normethsuximide-d5[3]
CAS Number 1185130-51-1[1][2]
Molecular Formula C₁₁H₆D₅NO₂
Molecular Weight 194.24 g/mol
Appearance Off-White to Pale Yellow Solid
Purity Typically >95% (HPLC)
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.
Safety Data Sheet (SDS) Information

A specific Safety Data Sheet for this compound is not publicly available. However, data for the parent compound, Ethosuximide (a related succinimide), and general handling guidelines for chemical reagents provide a strong basis for safe handling protocols.

Hazard Identification (Based on related compounds):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use in a well-ventilated area.

  • Avoid breathing dust.

First Aid Measures:

ExposureFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Remove to fresh air. If breathing is difficult, seek medical attention.
Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionRecommendationReference
Storage Temperature +4°C for long-term storage. Can be shipped at room temperature for short periods.
Container Store in a tightly closed container.
Environment Protect from light and moisture.

A Certificate of Analysis (CoA) for a similar deuterated compound, Norphensuximide-d5, indicates a re-test date of 5 years, suggesting good stability under appropriate storage conditions. The CoA for this compound should be consulted upon receipt for specific stability information.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Normesuximide in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for such quantitative analyses as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and improving accuracy and precision.

Example Protocol: Quantification of Normesuximide in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

2.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Normesuximide (Analyte)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Normesuximide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Normesuximide by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

2.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank matrix samples.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

  • Vortex the plate for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

2.1.4. LC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.1 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: To be determined by infusion of Normesuximide and this compound.

Mechanism of Action and Signaling Pathway

Normesuximide, the non-deuterated analyte, is an anticonvulsant that belongs to the succinimide class of drugs. Its mechanism of action involves the inhibition of T-type voltage-sensitive calcium channels in neurons. This inhibition reduces the flow of calcium ions, which in turn suppresses the characteristic spike-and-wave activity in the brain associated with absence seizures. The deuteration in this compound does not alter this biological mechanism; its purpose is purely for analytical detection.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Normesuximide on T-type calcium channels.

Normesuximide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Depolarization Neuronal Depolarization T_type_Ca_Channel T-type Ca²⁺ Channel Depolarization->T_type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Postsynaptic_Potential Excitatory Postsynaptic Potential Neurotransmitter_Release->Postsynaptic_Potential Generates Normesuximide Normesuximide Normesuximide->T_type_Ca_Channel Inhibits

Caption: Mechanism of action of Normesuximide.

Experimental Workflow

The following diagram outlines the typical workflow for using this compound in a quantitative bioanalytical assay.

Normesuximide_d5_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow using this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Normesuximide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Normesuximide in human plasma. To ensure the highest degree of accuracy and precision, Normesuximide-d5 is employed as the internal standard (IS). The protocol detailed below is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Normesuximide is the active metabolite of the anti-epileptic drug ethosuximide. Therapeutic drug monitoring and pharmacokinetic studies of Normesuximide are crucial for optimizing treatment regimens and in the development of new antiepileptic drugs. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2][3] This is because the deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1][2] This application note provides a comprehensive protocol for the quantification of Normesuximide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Normesuximide and this compound reference standards were of high purity (≥98%).

  • Human plasma (K2EDTA) was sourced from a certified vendor.

  • LC-MS grade acetonitrile, methanol, and formic acid were used.

  • Ultrapure water was generated by a laboratory water purification system.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepared by dissolving Normesuximide and this compound in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution in acetonitrile.

Sample Preparation

A protein precipitation method was employed for the extraction of Normesuximide from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient optimized for separation
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

Table 2: MRM Transitions and Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Normesuximide128.185.110015
This compound133.190.110015

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of each compound.

Method Validation and Performance

The bioanalytical method was validated according to regulatory guidelines to assess its linearity, sensitivity, accuracy, precision, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for Normesuximide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Normesuximide10 - 5000≥ 0.99510
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, mid, and high) on three separate days.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
Low QC30≤ 5.0± 5.0≤ 6.0± 6.0
Mid QC2500≤ 4.0± 4.0≤ 5.0± 5.0
High QC4000≤ 3.5± 3.5≤ 4.5± 4.5
Recovery

The extraction recovery of Normesuximide was determined by comparing the peak areas of extracted plasma samples with those of post-extraction spiked samples at three QC concentrations. The recovery of the internal standard was also assessed.

Table 5: Extraction Recovery

QC LevelConcentration (ng/mL)Normesuximide Recovery (%)This compound Recovery (%)
Low QC3092.594.1
Mid QC250095.896.2
High QC400094.395.5

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the principle of using a deuterated internal standard.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: LC-MS/MS workflow for Normesuximide quantification.

Internal_Standard_Principle Analyte Normesuximide Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Analyte/IS Ratio MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of using a deuterated internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Normesuximide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for variability during sample processing and analysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

References

Application Note: Quantitative Analysis of Normesuximide in Human Plasma using a Validated LC-MS/MS Method with Normesuximide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Normesuximide in human plasma. The method utilizes Normesuximide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analysis time suitable for high-throughput applications. The method has been validated according to established bioanalytical method validation guidelines and is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Normesuximide.

Introduction

Normesuximide, the N-desmethyl metabolite of methsuximide, is the major active moiety responsible for the anticonvulsant effects of the parent drug. Accurate and reliable quantification of Normesuximide in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosing and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and potential matrix effects.[1] This application note presents a validated LC-MS/MS method for the determination of Normesuximide in human plasma, demonstrating its suitability for clinical and research applications.

Experimental Protocols

Materials and Reagents
  • Analytes: Normesuximide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (K2EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Normesuximide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Normesuximide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Normesuximide: Precursor ion (m/z) > Product ion (m/z)

    • This compound: Precursor ion (m/z) > Product ion (m/z)

(Note: Specific mass transitions should be optimized for the instrument in use. For Normesuximide (C11H11NO2), the protonated molecule [M+H]+ would be approximately 190.1 m/z. For this compound (C11H6D5NO2), the protonated molecule [M+H]+ would be approximately 195.1 m/z.)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Normesuximide in human plasma. The use of a deuterated internal standard, this compound, ensured the reliability of the results.

Linearity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for Normesuximide in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Response Ratio (Analyte/IS)
50.012
100.025
500.123
1000.248
5001.245
10002.498
25006.235
500012.489
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 2.

Table 2: Accuracy and Precision of Normesuximide Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ56.8104.28.5102.7
Low QC155.298.96.999.5
Mid QC7504.1101.55.3100.8
High QC40003.597.64.898.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The extraction recovery of Normesuximide was consistent and reproducible. The use of this compound effectively compensated for any matrix effects observed.

Table 3: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1592.398.7
Mid QC75094.1101.2
High QC400093.599.6

Visualizations

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_addition Add 150 µL this compound in Acetonitrile plasma->is_addition vortex1 Vortex (1 min) is_addition->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Experimental workflow for the LC-MS/MS analysis of Normesuximide.

G cluster_logic Data Analysis Logic raw_data Acquire Raw Data (Normesuximide & this compound signals) peak_integration Integrate Peak Areas raw_data->peak_integration ratio_calc Calculate Response Ratio (Analyte Area / IS Area) peak_integration->ratio_calc cal_curve Generate Calibration Curve (Response Ratio vs. Concentration) ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Logical workflow for data processing and quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Normesuximide in human plasma. The use of a d5-labeled internal standard ensures high accuracy and precision. The simple protein precipitation procedure and short chromatographic run time make this method highly suitable for high-throughput bioanalysis in a research or drug development setting, particularly for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide-d5 is the deuterated form of Normesuximide, a major active metabolite of the anti-epileptic drug ethosuximide. In pharmacokinetic (PK) studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical identity and similar physicochemical properties of this compound to the unlabeled analyte ensure that it experiences similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and variability during sample preparation and analysis. This document provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of ethosuximide and its metabolites.

Data Presentation

Table 1: LC-MS/MS Parameters for Normesuximide Analysis
ParameterSetting
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Table 2: Representative MRM Transitions for Normesuximide and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Normesuximide158.1114.115
This compound163.1119.115
Note: These are predicted transitions and should be optimized for the specific instrument used.
Table 3: Bioanalytical Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Experimental Protocols

Preparation of Stock and Working Solutions
  • Normesuximide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Normesuximide standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Normesuximide Working Solutions: Prepare a series of working solutions by serially diluting the Normesuximide stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation from Plasma (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (study samples, calibration standards, or QCs) into 1.5 mL microcentrifuge tubes.

  • Add 200 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase composition.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Acquire data using the MRM transitions specified in Table 2 .

  • Process the data using appropriate software to determine the peak area ratios of Normesuximide to this compound.

Pharmacokinetic Study Workflow (Rat Model)
  • Animal Dosing: Administer ethosuximide to rats at the desired dose and route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for Normesuximide concentration using the detailed LC-MS/MS protocol described above.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

Visualization

Ethosuximide Metabolism Pathway

Ethosuximide_Metabolism Ethosuximide Ethosuximide Normesuximide Normesuximide (3-(1-hydroxyethyl)-3-methyl- pyrrolidine-2,5-dione) Ethosuximide->Normesuximide CYP3A4 (major) CYP2E1 (minor) Hydroxylation Excretion Renal Excretion (Unchanged) Ethosuximide->Excretion Inactive_Metabolites Inactive Metabolites Normesuximide->Inactive_Metabolites Further Metabolism

Caption: Metabolic pathway of Ethosuximide.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Ethosuximide Dosing (Rat Model) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation with This compound IS) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis Quantification Quantification of Normesuximide LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Application of Normesuximide-d5 in Therapeutic Drug Monitoring of Ethosuximide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-TDM-001

Introduction

Therapeutic Drug Monitoring (TDM) is essential for optimizing the treatment of epilepsy with anti-seizure medications (ASMs).[1][2] TDM allows for the personalization of dosage regimens to maintain drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity. Ethosuximide is a widely prescribed ASM for the treatment of absence seizures. Due to significant inter-individual pharmacokinetic variability, monitoring its plasma concentration is crucial for effective therapy.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[3][4] Normesuximide-d5, the deuterated analog of normesuximide (the primary metabolite of methsuximide and structurally similar to ethosuximide), serves as an ideal internal standard for the quantification of ethosuximide in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic analysis, which corrects for matrix effects and variations in instrument response.[3] This application note describes a robust and sensitive LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard.

Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of ethosuximide in human plasma. Plasma samples are prepared using a simple and rapid protein precipitation procedure. The prepared samples are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Ethosuximide is quantified by comparing its peak area ratio to that of the internal standard, this compound.

Experimental Protocols

Materials and Reagents
  • Ethosuximide reference standard

  • This compound (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile and methanol

  • LC-MS/MS grade formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6400 series)

  • Analytical column: C18, 100 mm x 2.1 mm, 1.9 µm (or equivalent)

  • Microcentrifuge

  • Vortex mixer

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethosuximide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ethosuximide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (1 µg/mL this compound in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18, 100 mm x 2.1 mm, 1.9 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B for 0.5 min, 10-90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V

Table 1: MRM Transitions for Ethosuximide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ethosuximide142.170.1
This compound (IS)133.158.1

Method Validation Data

The following tables summarize the performance characteristics of the described method, adapted from validated methods for similar analytes.

Table 2: Calibration Curve and Linearity

ParameterResult
Linearity Range0.25 - 60.0 µg/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.25 µg/mL

Table 3: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15)Accuracy (%)
Low0.75< 10.0< 10.090.0 - 110.0
Medium15.0< 10.0< 10.090.0 - 110.0
High50.0< 10.0< 10.090.0 - 110.0

Table 4: Recovery

AnalyteRecovery (%)
Ethosuximide~95%
This compound~94%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma/ Calibrator/QC is 150 µL IS Solution (this compound in ACN) vortex1 Vortex (30 sec) is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio) data->quant

References

Application Notes and Protocols for the Analysis of Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide-d5 is the deuterated stable isotope-labeled internal standard for Normesuximide (also known as methsuximide), an anticonvulsant drug used in the treatment of epilepsy. Accurate and precise quantification of Normesuximide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for variability in sample preparation and matrix effects.[1]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound and its non-labeled counterpart in biological matrices, primarily plasma and serum. The described methods are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). Each protocol is followed by a summary of expected quantitative performance based on data from analogous compounds.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering endogenous components from the biological matrix, such as proteins and phospholipids, which can cause matrix effects and compromise the accuracy and precision of the analysis.[2][3][4] The three techniques detailed below offer different balances of speed, selectivity, and cost.

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent, followed by centrifugation to separate the supernatant containing the analyte.Simple, fast, and inexpensive.Less clean extracts, potential for significant matrix effects.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.Cleaner extracts, reduced matrix effects, potential for analyte concentration.More complex, time-consuming, and costly than PPT.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Can provide very clean extracts, good for removing non-polar interferences.Can be labor-intensive, may require solvent evaporation and reconstitution steps.

Experimental Protocols

The following protocols are provided as a starting point for method development and will likely require optimization and validation for specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma or serum samples.

Materials and Reagents:

  • This compound internal standard (IS) working solution

  • Human plasma or serum

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins. The 3:1 ratio of ACN to plasma is a common starting point.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Workflow for Protein Precipitation:

start Start: Plasma/Serum Sample add_is Add this compound (IS) start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (30 sec) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge to provide a cleaner sample extract compared to protein precipitation.

Materials and Reagents:

  • This compound internal standard (IS) working solution

  • Human plasma or serum

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Methanol, LC-MS grade

  • Water, HPLC grade

  • Elution solvent (e.g., 90:10 Methanol:Water)

  • SPE manifold (vacuum or positive pressure)

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or serum, add 25 µL of the this compound internal standard working solution. Dilute the sample with 500 µL of water.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

  • (Optional) Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction:

start Start: Plasma/Serum Sample pretreat Pre-treat Sample (Add IS, Dilute) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (Water) load->wash elute Elute (Methanol/Water) wash->elute dry_reconstitute Dry & Reconstitute (Optional) elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a biological matrix using an organic solvent.

Materials and Reagents:

  • This compound internal standard (IS) working solution

  • Human plasma or serum

  • Extraction solvent (e.g., Toluene, Ethyl Acetate, or a mixture thereof)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma or serum in a glass centrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 2 mL of the extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction:

start Start: Plasma/Serum Sample add_is Add this compound (IS) start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_reconstitute Dry & Reconstitute collect_organic->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of ethosuximide (the non-deuterated analog of this compound) and other antiepileptic drugs using the described sample preparation techniques. Similar performance is expected for this compound as an internal standard.

Table 1: Recovery

Preparation MethodAnalyteMatrixRecovery (%)Reference
Protein PrecipitationEthosuximidePlasma>85%
Solid-Phase ExtractionEthosuximidePlasma95.1%
Liquid-Liquid ExtractionEthosuximidePlasma>94%
Protein PrecipitationVarious AntiepilepticsPlasma85.9 - 114.5% (Accuracy)
Solid-Phase ExtractionVarious AntiepilepticsPlasma78.56 - 121.90%

Table 2: Matrix Effect

The matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein PrecipitationEthosuximideSerum<80% (Ion Suppression)
Solid-Phase ExtractionEthosuximidePlasmaNot explicitly stated, but method showed good accuracy and precision.
Protein PrecipitationVarious AntiepilepticsSerumGenerally shows more matrix effect than SPE or LLE.

Table 3: Lower Limit of Quantification (LLOQ)

Preparation MethodAnalyteMatrixLLOQReference
Solid-Phase ExtractionEthosuximidePlasma0.25 µg/mL
Protein PrecipitationEthosuximideSerum3 µg/mL

Recommended LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of Normesuximide. Optimization will be necessary.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of Normesuximide and this compound standards

Conclusion

The choice of sample preparation is a critical step in the bioanalysis of Normesuximide. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening, but may suffer from significant matrix effects. Solid-phase extraction and liquid-liquid extraction provide cleaner extracts, leading to improved assay performance, albeit with more complex and time-consuming protocols. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate a robust and reliable method for the quantitative analysis of Normesuximide using this compound as an internal standard. Method validation, including the assessment of recovery, matrix effects, precision, and accuracy, is essential to ensure data quality.

References

Application Notes and Protocols for Norsuximide-d5 in Urine Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsuximide, a metabolite of the anti-epileptic drug ethosuximide, is an important analyte in clinical and forensic toxicology. Accurate and reliable quantification of ethosuximide and its metabolites in urine is crucial for therapeutic drug monitoring and in the context of drug screening assays. The use of a stable isotope-labeled internal standard, such as Norsuximide-d5, is the gold standard for quantitative analysis by mass spectrometry. The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible results.

These application notes provide a comprehensive overview and detailed protocols for the use of Norsuximide-d5 as an internal standard for the quantification of norsuximide and ethosuximide in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Chemical Information

CompoundChemical FormulaMolar Mass ( g/mol )
NorsuximideC6H9NO2127.14
Norsuximide-d5C6H4D5NO2132.17
EthosuximideC7H11NO2141.17

Metabolic Pathway

The following diagram illustrates the metabolic conversion of ethosuximide to its major metabolites, including norsuximide.

Ethosuximide Ethosuximide Metabolism Metabolism Ethosuximide->Metabolism Hepatic CYP450 Norsuximide Norsuximide Metabolism->Norsuximide Other_Metabolites Other Hydroxylated Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of Ethosuximide.

Application: Quantitative Analysis in Urine

Norsuximide-d5 is an ideal internal standard for the quantification of norsuximide and its parent drug, ethosuximide, in urine samples. Its chemical and physical properties are nearly identical to the native analyte, ensuring similar extraction efficiency and chromatographic behavior. The mass difference of 5 Da allows for clear differentiation by the mass spectrometer.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the analysis of ethosuximide and norsuximide in urine using Norsuximide-d5 as an internal standard. Optimization of specific parameters may be required for individual instruments and laboratory conditions.

a. Sample Preparation: Solid-Phase Extraction (SPE)

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine_Sample 1. Urine Sample (1 mL) Add_IS 2. Add Norsuximide-d5 Internal Standard Urine_Sample->Add_IS Hydrolysis 3. Enzymatic Hydrolysis (if targeting glucuronides) Add_IS->Hydrolysis Condition_SPE 4. Condition SPE Cartridge (e.g., C18) Hydrolysis->Condition_SPE Load_Sample 5. Load Sample Condition_SPE->Load_Sample Wash_SPE 6. Wash Cartridge (to remove interferences) Load_Sample->Wash_SPE Elute 7. Elute Analytes Wash_SPE->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS System Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow.

  • Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: To 1 mL of urine, add a known concentration of Norsuximide-d5 working solution.

  • Enzymatic Hydrolysis (Optional): To quantify total (free and glucuronidated) drug concentrations, perform enzymatic hydrolysis using β-glucuronidase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elution: Elute the analytes and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

b. LC-MS/MS Instrumental Parameters (Hypothetical)

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z)
Ethosuximide142.1
Norsuximide128.1
Norsuximide-d5 (IS)133.2

c. Method Validation Parameters (Typical)

A comprehensive method validation should be performed according to established guidelines (e.g., FDA, CLSI). The following table summarizes typical acceptance criteria.

ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (%CV)Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias)Within ±15% of the nominal concentration (±20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectAssessed and minimized
StabilityEvaluated under various storage and processing conditions
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides an alternative approach for the analysis of ethosuximide and its metabolites. Derivatization is often required to improve the volatility and chromatographic properties of the analytes.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Urine_Sample 1. Urine Sample (1 mL) Add_IS 2. Add Norsuximide-d5 Internal Standard Urine_Sample->Add_IS Adjust_pH 3. Adjust pH (e.g., acidic) Add_IS->Adjust_pH Add_Solvent 4. Add Extraction Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex_Centrifuge 5. Vortex and Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Layers 6. Separate Organic Layer Vortex_Centrifuge->Separate_Layers Evaporate 7. Evaporate to Dryness Separate_Layers->Evaporate Derivatize 8. Derivatize (e.g., silylation) Evaporate->Derivatize Inject 9. Inject into GC-MS System Derivatize->Inject

Caption: GC-MS sample preparation workflow.

  • Internal Standard Spiking: To 1 mL of urine, add a known concentration of Norsuximide-d5 working solution.

  • pH Adjustment: Adjust the pH of the urine sample to optimize extraction efficiency.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly to facilitate the transfer of analytes into the organic phase.

    • Centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form volatile derivatives.

b. GC-MS Instrumental Parameters (Hypothetical)

ParameterSetting
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Selected Ion Monitoring (SIM) Quantification Ion (m/z)
Ethosuximide derivativeTo be determined
Norsuximide derivativeTo be determined
Norsuximide-d5 derivative (IS)To be determined

Data Presentation

The following tables present hypothetical validation data for an LC-MS/MS method for the quantification of ethosuximide and norsuximide in urine using Norsuximide-d5 as an internal standard. Actual results may vary.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Ethosuximide10 - 2000> 0.99510
Norsuximide5 - 1000> 0.9955

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%Bias)
Ethosuximide 25 (Low QC)4.25.8-2.5
250 (Mid QC)3.14.51.8
1500 (High QC)2.83.90.5
Norsuximide 15 (Low QC)5.16.5-3.1
150 (Mid QC)3.85.22.2
750 (High QC)3.24.81.1

Conclusion

The use of Norsuximide-d5 as an internal standard provides a robust and reliable method for the quantitative analysis of ethosuximide and its metabolite norsuximide in urine samples. The detailed protocols and validation parameters presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in urine drug screening and therapeutic drug monitoring. The implementation of such methods ensures the high quality and integrity of analytical data, which is paramount in both clinical and research settings.

Application Note: High-Throughput Analysis of Normesuximide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Normesuximide in human plasma. The method utilizes Normesuximide-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. A simple protein precipitation procedure allows for high-throughput sample processing. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Normesuximide (N-desmethylmethsuximide) is the active metabolite of the antiepileptic drug Methsuximide. Therapeutic drug monitoring of Normesuximide is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the reliable quantification of Normesuximide in human plasma.

Experimental Protocols

Materials and Reagents
  • Normesuximide and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Normesuximide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Normesuximide stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions and Collision Energies:

      • Note: The following MRM transitions are proposed based on the known fragmentation of similar compounds and should be optimized on the specific instrument used.

        • Normesuximide: Precursor ion (Q1): m/z 190.1, Product ion (Q3): m/z 106.1 (Collision Energy: ~15-25 eV)

        • This compound: Precursor ion (Q1): m/z 195.1, Product ion (Q3): m/z 111.1 (Collision Energy: ~15-25 eV)

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of Normesuximide in human plasma.

Validation ParameterResult
Linearity Range 10 - 5000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -5.3% to 6.8%
Inter-day Accuracy (%Bias) -7.1% to 8.2%
Recovery > 85%

Mandatory Visualizations

G cluster_0 Metabolic Pathway of Methsuximide Methsuximide Methsuximide CYP Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) Methsuximide->CYP N-demethylation in the liver Normesuximide Normesuximide (Active Metabolite) CYP->Normesuximide

Caption: Metabolic pathway of Methsuximide to Normesuximide.

G cluster_1 Experimental Workflow SampleCollection Plasma Sample Collection Spiking Spike with This compound (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for Normesuximide analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Normesuximide in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for clinical and research laboratories performing pharmacokinetic analysis and therapeutic drug monitoring of Normesuximide.

Application Notes and Protocols: Normesuximide-d5 as a Tracer in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normesuximide-d5 is the deuterium-labeled analog of normesuximide, the primary active metabolite of the anticonvulsant drug mesuximide. In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are invaluable tools. They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties to the unlabeled analyte ensure that the internal standard behaves similarly during sample extraction, chromatography, and ionization, thus accurately correcting for variations and matrix effects. This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.

Metabolic Pathway of Mesuximide

Mesuximide undergoes N-demethylation in the liver to form its pharmacologically active metabolite, normesuximide. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme involved. Normesuximide is then further metabolized before excretion. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

Mesuximide Mesuximide Normesuximide Normesuximide (Active Metabolite) Mesuximide->Normesuximide N-demethylation (CYP3A4) Further_Metabolites Further Metabolites Normesuximide->Further_Metabolites Metabolism Excretion Excretion Further_Metabolites->Excretion cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Application Note: Quantitative Analysis of Ethosuximide using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the preparation of a standard curve for the quantification of ethosuximide in a biological matrix (e.g., human plasma or serum) using Normesuximide-d5 as an internal standard. The methodology is intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for researchers, scientists, and drug development professionals. The protocol covers the preparation of stock solutions, calibration standards, and quality control samples, as well as a general procedure for sample preparation and analysis.

Introduction

Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures. Therapeutic drug monitoring of ethosuximide is crucial to ensure optimal efficacy and minimize toxicity, with a typical therapeutic range of 40-100 µg/mL in plasma or serum.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This is because a deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and chromatographic separation.[5] This co-elution helps to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Materials and Reagents

  • Ethosuximide (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., human plasma or serum)

Experimental Protocols

Preparation of Stock Solutions

1.1. Ethosuximide Primary Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of ethosuximide.

  • Dissolve in a 10 mL volumetric flask with methanol.

  • Vortex until fully dissolved.

  • Store at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 1 mL volumetric flask with methanol.

  • Vortex until fully dissolved.

  • Store at -20°C.

1.3. This compound Working Internal Standard (IS) Solution (10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Bring to volume with 50:50 (v/v) methanol:water.

  • Vortex to mix. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.

Preparation of Calibration Curve Standards

A series of working standard solutions are prepared by the serial dilution of the ethosuximide primary stock solution.

Table 1: Preparation of Calibration Curve Standards

Standard LevelConcentration (µg/mL)Volume of Stock/Working SolutionFinal Volume (mL)Diluent
Working Stock 110001 mL of 1 mg/mL Primary Stock1Methanol
Working Stock 2100100 µL of Working Stock 1150:50 Methanol:Water
CAL 8200200 µL of Working Stock 1150:50 Methanol:Water
CAL 7100100 µL of Working Stock 1150:50 Methanol:Water
CAL 65050 µL of Working Stock 1150:50 Methanol:Water
CAL 525250 µL of Working Stock 2150:50 Methanol:Water
CAL 410100 µL of Working Stock 2150:50 Methanol:Water
CAL 3550 µL of Working Stock 2150:50 Methanol:Water
CAL 2110 µL of Working Stock 2150:50 Methanol:Water
CAL 10.55 µL of Working Stock 2150:50 Methanol:Water
Preparation of Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.

Table 2: Preparation of Quality Control Samples

QC LevelConcentration (µg/mL)Volume of Stock/Working SolutionFinal Volume (mL)Diluent
High QC150150 µL of Working Stock 1150:50 Methanol:Water
Medium QC7575 µL of Working Stock 1150:50 Methanol:Water
Low QC1.515 µL of Working Stock 2150:50 Methanol:Water
Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method.

  • Label microcentrifuge tubes for each calibration standard, QC sample, and unknown sample.

  • Pipette 50 µL of the appropriate calibration standard, QC, or unknown sample into the corresponding tube.

  • Add 10 µL of the 10 µg/mL this compound working internal standard solution to each tube (except for blank matrix samples used to determine background interference).

  • Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation A 50 µL Sample (Calibrator, QC, or Unknown) B Add 10 µL Internal Standard (this compound) A->B C Add 150 µL Cold Acetonitrile B->C D Vortex for 30 seconds C->D E Centrifuge at 14,000 rpm for 10 minutes D->E F Transfer Supernatant to Autosampler Vial E->F

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Analysis

The following are general starting parameters for LC-MS/MS analysis. Method optimization is recommended for the specific instrumentation used.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientIsocratic or a shallow gradient optimized for separation
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be optimized by infusing a solution of ethosuximide and this compound. Example transitions could be based on the protonated parent ion [M+H]+ and a stable product ion.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
MRM Transition Optimization

It is critical to determine the optimal MRM transitions for both ethosuximide and this compound on the specific mass spectrometer being used. This is typically done by infusing a dilute solution of each compound individually and performing a product ion scan of the precursor ion ([M+H]+) to identify the most abundant and stable fragment ions.

G cluster_mrm MRM Optimization A Infuse Standard Solution (Analyte or IS) B Select Precursor Ion ([M+H]+) A->B C Perform Product Ion Scan B->C D Identify Abundant & Stable Product Ions C->D E Select Quantifier & Qualifier Transitions D->E

Caption: Logical workflow for optimizing MRM transitions.

Data Analysis and Standard Curve Construction

  • Integrate the peak areas for the selected MRM transitions of ethosuximide and this compound for each injection.

  • Calculate the response ratio for each calibration standard by dividing the peak area of the analyte (ethosuximide) by the peak area of the internal standard (this compound).

  • Construct a calibration curve by plotting the response ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).

  • Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² is often used to improve accuracy at the lower end of the concentration range.

  • The concentration of ethosuximide in unknown samples can then be determined by interpolating their response ratios from the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the development of a robust and reliable method for the quantification of ethosuximide using this compound as an internal standard. The use of a deuterated internal standard is essential for minimizing the impact of experimental variability and matrix effects, thereby ensuring high-quality data for therapeutic drug monitoring and other research applications. Adherence to these guidelines, with appropriate optimization for specific laboratory instrumentation, will enable the accurate and precise determination of ethosuximide concentrations in biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape with Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Normesuximide-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of Normesuximide, a metabolite of the anti-epileptic drug ethosuximide. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate quantification while co-eluting closely with the analyte of interest.

Q2: I am observing a different retention time for this compound compared to the unlabeled Normesuximide. Is this normal?

Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to subtle differences in physicochemical properties.[1][2] The magnitude of this shift can be influenced by the chromatographic conditions.

Q3: What are the key physicochemical properties of Normesuximide to consider for method development?

While specific data for this compound is limited, the properties of its parent compound, succinimide, are highly relevant. Succinimide has a pKa of approximately 9.5-9.6, indicating it is a weak acid.[1] This is a critical parameter to consider when selecting the mobile phase pH to ensure optimal peak shape and retention.

Troubleshooting Guides for Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can significantly impact the accuracy and precision of your results. Below are common issues and step-by-step troubleshooting guidance.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. Here is a systematic approach to troubleshoot this problem:

1. Secondary Interactions with the Stationary Phase:

  • Cause: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.

  • Solution:

    • Adjust Mobile Phase pH: Since Normesuximide is weakly acidic, operating the mobile phase at a pH well below its pKa (e.g., pH 3-4) will keep it in its neutral form, minimizing interactions with silanols.

    • Use a Buffered Mobile Phase: Incorporating a buffer (e.g., formic acid, ammonium formate) in your mobile phase helps to maintain a consistent pH and can mask silanol interactions.

    • Employ an End-Capped Column: Use a column that has been "end-capped" to reduce the number of accessible silanol groups.

2. Column Contamination or Degradation:

  • Cause: Accumulation of matrix components on the column or degradation of the stationary phase can lead to active sites that cause tailing.

  • Solution:

    • Column Washing: Implement a robust column washing procedure after each batch of samples.

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained matrix components.

    • Column Replacement: If the tailing persists and the column has been used extensively, it may need to be replaced.

3. Sample Overload:

  • Cause: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.

  • Solution:

    • Reduce Injection Volume or Concentration: Dilute your sample and re-inject to see if the peak shape improves.

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What could be the reason?

A: Peak fronting is less common than tailing but can still occur.

1. Sample Overload:

  • Cause: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

  • Solution:

    • Dilute the Sample: Decrease the concentration of your sample and re-inject.

2. Incompatible Injection Solvent:

  • Cause: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Solution:

    • Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 3: Split Peaks

Q: My this compound peak is splitting. What should I investigate?

A: Split peaks can be indicative of a few problems, often related to the sample introduction or the column itself.

1. Column Void or Channeling:

  • Cause: A void at the head of the column or channeling within the packed bed can cause the sample to travel through at different rates, resulting in a split peak.

  • Solution:

    • Column Replacement: This is often a sign of a failing column that needs to be replaced.

2. Partially Blocked Frit:

  • Cause: Particulate matter from the sample or the LC system can partially block the inlet frit of the column, leading to a distorted flow path.

  • Solution:

    • Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates. Note: Check the column manufacturer's instructions to ensure this is permissible.

    • Use an In-line Filter: An in-line filter between the injector and the column can prevent this issue.

3. Sample Solvent Effects:

  • Cause: Injecting a large volume of a sample solvent that is mismatched with the mobile phase can cause peak splitting.

  • Solution:

    • Optimize Injection Volume and Solvent: Reduce the injection volume or change the sample solvent to be more compatible with the mobile phase.

Data Presentation

The following table summarizes typical LC-MS/MS parameters for the analysis of ethosuximide (the non-deuterated analog), which can serve as a starting point for method development for this compound.

ParameterRecommended Condition
Chromatographic Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-95% B over 5 min)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Ethosuximide) Precursor Ion (m/z) ~142.1, Product Ion (m/z) ~70.1

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and effective method for extracting this compound from biological matrices like plasma or serum.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Precipitation: Add 300 µL of cold acetonitrile (containing an appropriate internal standard if this compound is the analyte of interest).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

    • Set the column oven temperature to 40°C.

  • MS System Setup:

    • Set the ESI source to positive ionization mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.

    • Set up a Multiple Reaction Monitoring (MRM) method using the appropriate precursor and product ions for this compound.

  • Analysis:

    • Inject the prepared samples.

    • Acquire data using the established LC-MS/MS method.

Mandatory Visualization

Troubleshooting_Workflow cluster_column Column-Related Issues cluster_method Method-Related Issues start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_column Inspect Column Performance (Age, Pressure, Previous Use) start->check_column check_method Review Method Parameters (Mobile Phase, Injection Solvent) start->check_method tailing_column Peak Tailing? check_column->tailing_column fronting_column Peak Fronting? tailing_column->fronting_column No solution_tailing_column Action: - Adjust Mobile Phase pH - Use Buffered Mobile Phase - Use End-Capped Column - Wash or Replace Column tailing_column->solution_tailing_column Yes splitting_column Peak Splitting? fronting_column->splitting_column No solution_fronting_column Action: - Check for Sample Overload - Dilute Sample fronting_column->solution_fronting_column Yes solution_splitting_column Action: - Check for Column Void/Channeling - Reverse Flush Column - Use In-line Filter splitting_column->solution_splitting_column Yes end Peak Shape Improved solution_tailing_column->end solution_fronting_column->end solution_splitting_column->end solvent_mismatch Injection Solvent Stronger than Mobile Phase? check_method->solvent_mismatch ph_issue Mobile Phase pH near pKa? solvent_mismatch->ph_issue No solution_solvent Action: - Match Injection Solvent to Mobile Phase - Reduce Injection Volume solvent_mismatch->solution_solvent Yes solution_ph Action: - Adjust pH away from pKa (e.g., pH 3-4) - Use a Buffer ph_issue->solution_ph Yes solution_solvent->end solution_ph->end pH_Effect_on_Peak_Shape cluster_ph_conditions Mobile Phase pH Conditions cluster_outcomes Resulting Peak Shape compound Normesuximide (Weak Acid, pKa ~9.5) ph_low Low pH (e.g., pH 3-4) compound->ph_low ph_near_pka pH near pKa (e.g., pH 8-10) compound->ph_near_pka ph_high High pH (e.g., pH > 11) compound->ph_high peak_good Good, Symmetrical Peak ph_low->peak_good Analyte is Neutral peak_poor Poor Peak Shape (Tailing or Splitting) ph_near_pka->peak_poor Mixture of Neutral and Ionized Forms peak_ionized Analyte is Fully Ionized (May have low retention on RP column) ph_high->peak_ionized Analyte is Deprotonated

References

Technical Support Center: Optimizing MS/MS Transitions for Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Normesuximide-d5 using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (Q1) for this compound?

A1: The molecular weight of this compound is 194.24 g/mol .[1][2][3][4][5] When using positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule [M+H]⁺. Therefore, the theoretical m/z for the Q1 transition would be approximately 195.25. It is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a Q1 scan.

Q2: What are the recommended product ions (Q3) for this compound?

Q3: How do I optimize the collision energy (CE) for each transition?

A3: Collision energy is a critical parameter for achieving optimal sensitivity. After identifying the precursor and product ions, you should perform a collision energy optimization for each MRM transition. This involves infusing a standard solution and acquiring data while ramping the collision energy over a range of values (e.g., 5-40 eV). The optimal CE will be the value that produces the highest and most stable signal for the specific product ion.

Q4: I am observing a weak signal for my precursor ion. What are the possible causes and solutions?

A4: A weak precursor ion signal can be due to several factors:

  • Suboptimal Ionization Source Conditions: Ensure that the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, are optimized for this compound.

  • Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For positive ion mode, using a mobile phase with a small amount of an acid, like 0.1% formic acid, can enhance protonation and improve the signal.

  • Sample Concentration: The concentration of your standard solution may be too low. Prepare a fresh, slightly more concentrated solution to ensure a detectable signal.

  • Instrument Contamination: A contaminated ion source or mass spectrometer can suppress the signal. Perform routine cleaning and maintenance as per the instrument manufacturer's guidelines.

Q5: My product ion intensity is low despite having a strong precursor ion signal. What should I do?

A5: Low product ion intensity is often related to the fragmentation process:

  • Incorrect Collision Energy: As mentioned in Q3, the collision energy must be optimized for each specific transition. An inappropriate CE can lead to either insufficient fragmentation or excessive fragmentation into smaller, unmonitored ions.

  • Choice of Product Ion: The selected product ion may not be the most abundant fragment. Perform a thorough product ion scan to identify the most intense and stable fragments for your specific instrument and conditions.

  • Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is at the recommended level for your instrument.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or Very Low Precursor Ion Signal 1. Incorrect mass spectrometer settings (e.g., wrong polarity, mass range).2. Ion source is not properly optimized.3. Sample is not reaching the mass spectrometer (e.g., clogged tubing, divert valve in the wrong position).4. The compound is not ionizing under the current conditions.1. Verify that the instrument is in positive ion mode and the scan range includes m/z 195.25.2. Optimize source parameters (spray voltage, gas flows, temperature).3. Check the fluidics path for blockages and ensure the divert valve is directed to the mass spectrometer.4. Adjust mobile phase composition (e.g., add 0.1% formic acid).
Low Product Ion Intensity 1. Suboptimal collision energy (CE).2. The chosen product ion is not a major fragment.3. Instability of the precursor ion.1. Perform a collision energy optimization for each MRM transition.2. Conduct a product ion scan to identify the most abundant and stable fragments.3. Optimize the declustering potential (DP) or equivalent parameter to ensure stable transmission of the precursor ion into the collision cell.
High Background Noise 1. Contaminated mobile phase or sample.2. Dirty ion source or mass spectrometer.3. Leaks in the LC or MS system.1. Use high-purity, LC-MS grade solvents and prepare fresh samples.2. Clean the ion source and perform system maintenance.3. Check for and resolve any leaks in the system.
Inconsistent or Drifting Signal Intensity 1. Unstable spray in the ion source.2. Fluctuations in mobile phase delivery.3. Temperature instability in the ion source or collision cell.1. Visually inspect the spray and optimize source position and parameters.2. Ensure the LC pumps are functioning correctly and the mobile phase is properly degassed.3. Allow the instrument to fully equilibrate before starting the analysis.

Experimental Protocols

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 1 µg/mL in 50:50 methanol:water or a composition similar to the initial mobile phase conditions.

2. Optimization of Precursor Ion (Q1):

  • Infuse the 1 µg/mL working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to operate in positive ion mode and perform a Q1 scan over a mass range that includes m/z 195.25 (e.g., m/z 100-300).

  • Confirm the presence of the [M+H]⁺ ion at m/z 195.25.

  • Optimize the declustering potential (DP) or cone voltage to maximize the intensity and stability of the precursor ion signal.

3. Optimization of Product Ions (Q3) and Collision Energy (CE):

  • Set the mass spectrometer to product ion scan mode, selecting m/z 195.25 as the precursor ion.

  • Infuse the working standard solution.

  • Ramp the collision energy over a broad range (e.g., 5-40 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.

  • Select at least two of the most intense product ions for developing the MRM method.

  • For each selected MRM transition (e.g., 195.25 → 110.1, 195.25 → 82.1), perform a more detailed collision energy optimization by acquiring data at discrete CE values (e.g., in 2 eV increments) to find the exact value that yields the maximum signal intensity.

Data Presentation

Table 1: Proposed MS/MS Transitions for this compound

AnalytePrecursor Ion (Q1) [m/z]Proposed Product Ion (Q3) [m/z]Proposed Fragment Structure/LossCollision Energy (CE) [eV]
This compound195.25110.1[C6D5CH3]⁺To be optimized
This compound195.2582.1[C6D5]⁺To be optimized

Note: The proposed product ions are based on theoretical fragmentation of the Normesuximide structure. Experimental verification is essential.

Visualization

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_q1 Q1 Optimization cluster_q3 Q3 & CE Optimization cluster_final Final Method Prepare Standard Prepare 1 µg/mL This compound Standard Infuse Sample Infuse Standard into MS (5-10 µL/min) Prepare Standard->Infuse Sample Q1 Scan Perform Q1 Scan (Confirm m/z 195.25) Infuse Sample->Q1 Scan Optimize DP Optimize Declustering Potential (DP) Q1 Scan->Optimize DP Product Ion Scan Perform Product Ion Scan (on m/z 195.25) Optimize DP->Product Ion Scan Identify Fragments Identify Intense Product Ions Product Ion Scan->Identify Fragments Optimize CE Optimize Collision Energy for each transition Identify Fragments->Optimize CE Final MRM Finalized MRM Method Optimize CE->Final MRM

Caption: Experimental workflow for optimizing MS/MS transitions for this compound.

References

Normesuximide-d5 solubility issues in methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for professionals encountering challenges with the solubility of Normesuximide-d5 in methanol. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in methanol at room temperature?

A1: Several factors can influence the solubility of this compound in methanol:

  • Concentration: You may be attempting to create a solution that exceeds the compound's solubility limit at the current temperature.

  • Purity of Compound: Impurities in the this compound sample can significantly reduce its solubility.

  • Purity of Solvent: The presence of water or other contaminants in the methanol can alter its solvent properties and decrease the solubility of non-polar compounds.[1] Methanol is hygroscopic and readily absorbs moisture from the air.

  • Temperature: The solubility of most solid compounds in liquid solvents is temperature-dependent. Room temperature may not be sufficient to achieve your desired concentration.[1]

Q2: I observed a precipitate forming in my methanolic stock solution after storing it. What happened?

A2: Precipitation upon storage, particularly after temperature fluctuations (like moving from a warm benchtop to colder storage), is a common issue.[1] This usually indicates that the initial solution was supersaturated or that the compound's solubility is highly sensitive to temperature changes. Lower temperatures decrease solubility, causing the compound to fall out of solution.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle warming is a common and effective technique to increase the solubility of many organic compounds.[1] Heating the methanol solution in a controlled water bath (e.g., to 37-50°C) can help dissolve more solute. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. Always check the compound's technical data sheet for any temperature sensitivities.

Q4: Will sonication help dissolve the compound?

A4: Sonication is another effective method to aid dissolution.[1] The high-frequency sound waves create micro-agitations that break down solute aggregates and increase the interaction between the solute and solvent particles, often accelerating the dissolution process.

Troubleshooting Guide

If you are experiencing issues with this compound solubility in methanol, follow this step-by-step guide.

Solubility Data Overview

While specific quantitative solubility data for this compound is not widely published, the following table provides illustrative data based on general principles for similar small organic molecules in methanol. Note: This data is for guidance and should be confirmed experimentally.

Temperature (°C)Approximate Solubility (mg/mL)Notes
20-25 °C (Room Temp)5 - 10May require agitation (vortexing/sonication) for several minutes.
37 °C15 - 25Gentle warming significantly improves solubility.
50 °C30 - 50Solution should become clear more rapidly. Monitor for solvent evaporation.
Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility issues.

G start Solubility Issue: This compound in Methanol check_purity Step 1: Verify Purity - Compound Purity >98%? - Anhydrous Methanol? start->check_purity Start Troubleshooting agitate Step 2: Increase Agitation - Vortex for 2-5 min - Sonicate for 5-10 min check_purity->agitate If Purity is Confirmed fail Issue Persists: Consult Technical Data Sheet or Consider Co-Solvent check_purity->fail If Purity is Low warm Step 3: Gentle Warming - Warm to 37°C in water bath - Agitate periodically agitate->warm If Not Fully Dissolved success Issue Resolved: Clear Solution Achieved agitate->success If Dissolved increase_solvent Step 4: Increase Solvent Volume - Lower the concentration - Add more methanol warm->increase_solvent If Precipitate Remains warm->success If Dissolved increase_solvent->success If Dissolved increase_solvent->fail If Still Insoluble

A workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol provides a reliable method for determining the precise solubility of this compound in methanol at a specific temperature.

Materials:

  • This compound

  • Anhydrous methanol

  • Analytical balance

  • Thermostatic shaker or water bath

  • Sealed vials (e.g., screw-cap flasks)

  • Syringe filters (methanol-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed glass evaporating dish

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of methanol in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Once equilibrium is achieved, let the vial stand to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected liquid through a syringe filter into a pre-weighed evaporating dish to remove any microscopic particles.

  • Quantification:

    • Carefully evaporate the methanol in a fume hood. Gentle heating (e.g., 40-50°C) can be applied to expedite this process.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the solid residue.

  • Calculation:

    • Mass of dissolved solid (g): (Final weight of dish + residue) - (Initial weight of dish)

    • Solubility (g/L): Mass of dissolved solid (g) / Volume of supernatant collected (L)

Factors Influencing Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute and the solvent. The diagram below illustrates the key factors.

G solubility This compound Solubility in Methanol temp Temperature temp->solubility Increases solubility (usually) purity Purity (Solute & Solvent) purity->solubility Impurities decrease solubility agitation Agitation (Stirring, Sonication) agitation->solubility Increases rate of dissolution polarity Polarity ('Like Dissolves Like') polarity->solubility Governs intermolecular interactions concentration Concentration concentration->solubility Defines saturation point

Key factors influencing the solubility of this compound in methanol.

References

Technical Support Center: Preventing Ion Suppression with Normesuximide-d5 in Ethosuximide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Normesuximide-d5 as an internal standard in the quantitative analysis of ethosuximide by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression and ensure accurate and reproducible results in their bioanalytical assays.

Understanding Ion Suppression in Ethosuximide Analysis

Ion suppression is a common matrix effect in LC-MS that can lead to inaccurate quantification of the target analyte, ethosuximide. It occurs when co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization of ethosuximide in the mass spectrometer's ion source. This interference can reduce the analyte's signal intensity, leading to underestimation of its concentration.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a robust strategy to counteract ion suppression.[1][2][3] Since this compound is structurally and chemically almost identical to ethosuximide, it co-elutes and experiences similar ionization effects.[1] By normalizing the ethosuximide signal to the this compound signal, variations in ionization efficiency due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard for ethosuximide?

A1: this compound is a deuterated form of normesuximide, which is structurally very similar to ethosuximide. It is used as a stable isotope-labeled internal standard (SIL-IS) in the LC-MS analysis of ethosuximide. The five deuterium atoms increase its mass, allowing it to be distinguished from the unlabeled ethosuximide by the mass spectrometer. Because of its similar chemical and physical properties, it co-elutes with ethosuximide and is affected by matrix-induced ion suppression in a nearly identical way. This allows for accurate correction of any signal suppression or enhancement, leading to reliable quantification.[1]

Q2: What are the common causes of ion suppression when analyzing ethosuximide in biological samples?

A2: Common causes of ion suppression in the analysis of ethosuximide from biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of salts from the sample or sample preparation can interfere with the ESI process.

  • Co-administered Drugs: Other medications taken by the patient can co-elute with ethosuximide and cause ion suppression.

  • Endogenous Metabolites: Various small molecules naturally present in the biological matrix can co-elute and compete for ionization.

Q3: How can I tell if ion suppression is affecting my ethosuximide analysis?

A3: Indicators of ion suppression include:

  • Poor reproducibility of results, especially for quality control samples at low concentrations.

  • Non-linear calibration curves.

  • A significant decrease in the signal intensity of both ethosuximide and this compound in matrix samples compared to neat solutions.

  • A post-column infusion experiment can be performed to identify regions of ion suppression in the chromatogram. In this experiment, a constant flow of ethosuximide is introduced into the mobile phase after the analytical column. Injection of a blank matrix extract will show a drop in the baseline signal at retention times where matrix components causing suppression elute.

Q4: Can I use a different internal standard for ethosuximide analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS bioanalysis. This is because its chromatographic and ionization behavior most closely mimics that of the analyte. Using a structural analog that has different retention time or ionization efficiency may not adequately compensate for matrix effects, potentially leading to less accurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for both ethosuximide and this compound Severe Ion Suppression: High concentration of interfering matrix components.Optimize Sample Preparation: Improve the cleanup procedure to remove more matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Chromatographic Optimization: Modify the LC gradient to better separate ethosuximide from the ion-suppressing region.Dilution: Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.
Inconsistent or high variability in the analyte/internal standard peak area ratio Differential Ion Suppression: The analyte and internal standard are not experiencing the same degree of ion suppression. This can happen if they are not perfectly co-eluting.Chromatographic Optimization: Ensure that the chromatographic peaks for ethosuximide and this compound are sharp, symmetrical, and have the same retention time. Adjust the mobile phase composition or gradient if necessary.Check for Contamination: Contamination in the LC-MS system can also lead to inconsistent results.
This compound signal is stable, but ethosuximide signal is suppressed Interference at Ethosuximide's m/z: A co-eluting compound may have the same mass transition as ethosuximide.Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for ethosuximide to minimize the chance of isobaric interference.Improve Chromatographic Resolution: Enhance the separation to resolve ethosuximide from the interfering compound.
High background noise Matrix Effects or System Contamination: Buildup of matrix components in the ion source or mass spectrometer.System Cleaning: Clean the ion source, transfer optics, and other relevant parts of the mass spectrometer according to the manufacturer's instructions.Use a Diverter Valve: If available, use a diverter valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatographic run.

Experimental Protocols

Detailed Methodology for Quantification of Ethosuximide in Human Plasma using this compound

This protocol provides a general framework for the analysis of ethosuximide in human plasma using LC-MS/MS with this compound as an internal standard. Optimization may be required for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Ethosuximide reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ethosuximide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ethosuximide primary stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the tubes for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient can be optimized to ensure ethosuximide is well-retained and separated from early-eluting matrix components. A typical starting point would be a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

5. Mass Spectrometry Conditions

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Ethosuximide: Precursor ion (Q1) m/z > Product ion (Q2) m/z (To be determined by infusion of the standard)

    • This compound: Precursor ion (Q1) m/z > Product ion (Q2) m/z (To be determined by infusion of the standard)

  • Ion Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for ethosuximide analysis found in the literature. These values can serve as a benchmark for method development and validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Ethosuximide

MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Human Plasma0.25 - 60.00.25
Human Plasma0.00833 - 0.119 (as ng/mL)8.33 ng/mL

Table 2: Precision and Accuracy Data for Ethosuximide QC Samples

QC Level (µg/mL)Within-day Precision (%CV)Between-day Precision (%CV)Accuracy (%)Reference
Low, Mid, High< 10.0< 10.0Within ±10.0

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of ethosuximide in plasma using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Protein Precipitation Protein Precipitation Add IS (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Peak Integration Peak Integration MS Detection (MRM)->Peak Integration Calculate Ratio (Analyte/IS) Calculate Ratio (Analyte/IS) Peak Integration->Calculate Ratio (Analyte/IS) Quantification Quantification Calculate Ratio (Analyte/IS)->Quantification

Workflow for Ethosuximide Quantification
Principle of Ion Suppression Mitigation

This diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) like this compound compensates for ion suppression.

G cluster_without_is Without Internal Standard cluster_with_is With this compound (IS) A1 Analyte Signal (No Suppression) B1 Analyte Signal (Suppressed) A1->B1 Matrix Effect (Ion Suppression) C1 Inaccurate Result B1->C1 A2 Analyte & IS Signals (No Suppression) B2 Analyte & IS Signals (Equally Suppressed) A2->B2 Matrix Effect (Ion Suppression) C2 Ratio (Analyte/IS) is Constant B2->C2 D2 Accurate Result C2->D2

Compensation for Ion Suppression

References

Normesuximide-d5 Stability in Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for ensuring the long-term stability of Normesuximide-d5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a refrigerator at +4°C. Under these conditions, the compound is expected to remain stable for up to two years. For extended storage, maintaining the solid at -20°C can prolong its stability for up to three years. It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

The stability of this compound in solution is dependent on the storage temperature. For short-term storage of up to one month, solutions can be kept at -20°C. For longer-term storage, it is recommended to store solutions at -80°C, which can maintain stability for up to six months. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q3: I am observing a decrease in the mass-to-charge ratio (m/z) of this compound and an increase in the signal for unlabeled Normesuximide in my LC-MS analysis. What could be the cause?

This phenomenon is likely due to isotopic exchange, also known as H/D exchange, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment. This can be influenced by factors such as pH, temperature, and the solvent used. To troubleshoot this:

  • Check the pH of your solutions: Acidic or basic conditions can catalyze isotopic exchange.

  • Review your storage and handling temperatures: Elevated temperatures can increase the rate of exchange.

  • Evaluate your solvent: Protic solvents (e.g., water, methanol) are more likely to cause H/D exchange than aprotic solvents (e.g., acetonitrile).

Q4: My this compound internal standard is eluting slightly earlier than the unlabeled Normesuximide analyte in my chromatography. Is this a problem?

A slight chromatographic shift between a deuterated standard and its unlabeled counterpart is a known phenomenon. However, if the separation is significant, it can lead to differential matrix effects and impact the accuracy of your quantification. To address this:

  • Optimize your chromatographic method: Adjusting the gradient, mobile phase composition, or column temperature may help to achieve better co-elution.

  • Consider the degree of deuteration: A higher number of deuterium atoms can sometimes lead to a more pronounced chromatographic shift.

Q5: How can I be sure of the isotopic and chemical purity of my this compound standard?

Always refer to the Certificate of Analysis (CoA) provided by the supplier for information on the isotopic and chemical purity of your standard. Low purity can lead to inaccurate quantification. If you suspect an issue with purity, you can perform your own assessment using high-resolution mass spectrometry to check for the presence of unlabeled analyte or other impurities.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureExpected Stability
Solid Powder+4°CUp to 2 years
Solid Powder-20°CUp to 3 years
In Solvent-20°CUp to 1 month
In Solvent-80°CUp to 6 months

Table 2: Template for Long-Term Stability Study Data

Time Point (Months)Storage Condition (°C)Purity (%) by HPLCAppearanceComments
0
3
6
9
12
18
24
36

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under specified long-term storage conditions.

Materials:

  • This compound (solid)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • HPLC-UV system

  • Stability chambers/refrigerators set to the desired temperatures (e.g., +4°C and -20°C)

Methodology:

  • Accurately weigh a sufficient amount of this compound into multiple amber glass vials.

  • Tightly cap the vials and label them with the compound name, lot number, storage condition, and start date.

  • Place the vials in the designated stability chambers/refrigerators.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Visually inspect the contents for any change in appearance.

  • Prepare a solution of the sample in a suitable solvent and analyze its purity by a validated stability-indicating HPLC-UV method.

  • Record the results in a table similar to Table 2.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose solid this compound to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • For each condition, analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate and identify any degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Visualizations

LongTermStabilityWorkflow start Start: Receive this compound Solid prepare_samples Prepare Samples: - Weigh into amber vials - Label vials start->prepare_samples initial_analysis Time Point 0 Analysis: - Visual inspection - HPLC-UV for purity prepare_samples->initial_analysis storage Place in Stability Chambers (+4°C and -20°C) initial_analysis->storage time_points Remove Samples at Predetermined Time Points storage->time_points analysis Analyze Samples: - Equilibrate to RT - Visual inspection - HPLC-UV for purity time_points->analysis record_data Record and Evaluate Data analysis->record_data record_data->time_points Continue for all time points end End: Determine Stability Profile record_data->end

Caption: Workflow for Long-Term Stability Testing.

ForcedDegradationWorkflow start Start: this compound Sample stress_conditions Expose to Stress Conditions start->stress_conditions control Unstressed Control start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photolytic Degradation (Solid, Photostability Chamber) stress_conditions->photo analysis Analyze All Samples by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Degradation: - Compare to control - Identify degradants analysis->evaluation end End: Characterize Stability evaluation->end

Calibration curve linearity problems with Normesuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Normesuximide-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Normesuximide, a metabolite of the antiepileptic drug Methsuximide. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for correcting variations during sample preparation and analysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Q2: Why is a linear calibration curve important in quantitative analysis?

A linear calibration curve demonstrates a proportional relationship between the concentration of an analyte and the instrument's response over a defined range. This linearity is crucial for accurate quantification of the analyte in unknown samples. A non-linear curve can indicate underlying issues with the analytical method and may lead to inaccurate results. For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity.

Q3: What are the common causes of non-linear calibration curves when using a deuterated internal standard like this compound?

Non-linearity in calibration curves when using this compound can arise from several factors, many of which are common in LC-MS/MS analyses.[1][2][3] These include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Normesuximide and its deuterated internal standard, causing ion suppression or enhancement.[4][5]

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response at the upper end of the calibration range.

  • Isotopic Contribution: At high concentrations of the unlabeled Normesuximide, the natural isotopic abundance of elements like carbon-13 can result in a signal at the mass-to-charge ratio (m/z) of this compound. This artificially inflates the internal standard response, causing the curve to bend.

  • Purity of the Internal Standard: The presence of unlabeled Normesuximide as an impurity in the this compound standard can lead to a positive bias, particularly at lower concentrations.

  • Suboptimal Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte concentrations in the calibration standards can contribute to non-linearity.

  • Inappropriate Curve Fitting Model: Forcing a linear regression model on data that is inherently non-linear over a wide dynamic range can lead to inaccuracies.

Troubleshooting Guides for Calibration Curve Linearity Problems

This section provides a systematic approach to troubleshooting non-linear calibration curves observed when using this compound.

Problem: The calibration curve for Normesuximide is non-linear, showing a downward curve at higher concentrations.

This is a common issue that often points to detector saturation or isotopic contribution from the analyte to the internal standard.

Troubleshooting Workflow for Downward Curving Calibration

A Start: Non-Linear Curve (Downward) B Analyze High Conc. Analyte Standard (No IS) A->B C Signal at IS m/z? B->C D Isotopic Contribution Confirmed C->D Yes F No Signal at IS m/z C->F No E Action: Narrow Calibration Range or Use Mathematical Correction D->E G Dilute Highest Calibration Standard (e.g., 1:10) F->G H Re-analyze and Check Linearity G->H I Linearity Improved? H->I J Detector Saturation Likely I->J Yes L Issue Persists I->L No K Action: Reduce Injection Volume or Dilute High Conc. Samples J->K M Consider Alternative Regression (Quadratic Fit) L->M

Caption: Troubleshooting workflow for a downward curving calibration curve.

Experimental Protocol: Assessing Isotopic Contribution

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Normesuximide at the highest concentration of your calibration curve in a clean solvent (e.g., methanol/water).

  • Acquire Data: Inject this solution into the LC-MS/MS system and monitor the MRM transition for this compound.

  • Analyze Results: If a significant peak is observed at the retention time of Normesuximide, this confirms isotopic contribution from the analyte to the internal standard channel.

Problem: The calibration curve is non-linear with poor correlation (r² < 0.99) across the entire range.

This may indicate issues with matrix effects, internal standard purity, or the chosen concentration of the internal standard.

Troubleshooting Workflow for General Non-Linearity

A Start: Poor Linearity (r² < 0.99) B Assess IS Purity A->B C Inject High Conc. IS Solution (No Analyte) B->C D Signal at Analyte m/z? C->D E Unlabeled Analyte Impurity Confirmed D->E Yes G No Signal at Analyte m/z D->G No F Action: Contact Supplier for Higher Purity IS E->F H Evaluate Matrix Effects G->H I Post-Column Infusion Experiment H->I J Ion Suppression/Enhancement at Analyte RT? I->J K Matrix Effects Confirmed J->K Yes M No Significant Matrix Effects J->M No L Action: Improve Sample Cleanup or Modify Chromatography K->L N Optimize IS Concentration M->N O Aim for IS Response similar to Mid-Point Calibrator N->O P Re-run Calibration Curve O->P

Caption: Troubleshooting workflow for general calibration curve non-linearity.

Experimental Protocol: Qualitative Assessment of Matrix Effects via Post-Column Infusion

  • System Setup:

    • Infuse a standard solution of Normesuximide and this compound at a constant flow rate into the MS detector, post-column, using a T-fitting.

    • This will generate a stable baseline signal for both the analyte and the internal standard.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject) onto the LC column.

  • Data Analysis: Monitor the baseline signal of the infused analyte and internal standard throughout the chromatographic run.

    • A dip in the baseline at a specific retention time indicates ion suppression .

    • A rise in the baseline indicates ion enhancement .

  • Interpretation: If significant ion suppression or enhancement is observed at the retention time of Normesuximide, matrix effects are a likely cause of the non-linearity.

Summary of Troubleshooting Strategies and Quantitative Checks

IssuePotential CauseRecommended ActionQuantitative CheckAcceptance Criteria
Downward Curve at High Concentrations Detector SaturationDilute high-concentration samples; reduce injection volume.Analyze a diluted high-end calibrator.The corrected concentration should fall on the linear portion of the curve.
Isotopic ContributionNarrow the calibration range; use a weighted regression model (e.g., 1/x²).Analyze a high-concentration analyte standard without IS.The signal in the IS channel should be insignificant (<5% of the IS response in the lowest calibrator).
General Non-Linearity Matrix EffectsImprove sample preparation (e.g., use solid-phase extraction instead of protein precipitation); optimize chromatography to separate analyte from interfering components.Post-column infusion experiment or comparison of slopes in matrix vs. neat solution.Matrix factor should be between 0.85 and 1.15.
Internal Standard ImpurityContact the supplier for a new batch of this compound with a higher isotopic purity.Analyze a high-concentration solution of the IS alone.The signal in the analyte channel should be below the lower limit of quantification (LLOQ).
Suboptimal IS ConcentrationOptimize the concentration of this compound.Compare the peak area of the IS to the peak area of the analyte at the mid-point of the calibration curve.A peak area ratio of approximately 1 is often a good starting point.
Inconsistent Results at Low Concentrations H/D ExchangeEnsure the stability of this compound in the sample and mobile phase. Avoid highly acidic or basic conditions.Incubate IS in the mobile phase for the duration of a typical analytical run and re-inject.The appearance of an unlabeled Normesuximide peak should be minimal.

By systematically addressing these potential issues, researchers can overcome calibration curve linearity problems with this compound and ensure the development of a robust and reliable quantitative bioanalytical method.

References

Technical Support Center: Minimizing Background Noise in Normesuximide-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Normesuximide-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of this compound, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound analysis using LC-MS/MS?

High background noise in the analysis of this compound can originate from several sources, broadly categorized as chemical, matrix-related, and instrumental.

  • Chemical Noise: This can stem from contaminated solvents, reagents, or consumables. Plasticizers leaching from tubes and plates are a frequent cause of interference.

  • Matrix Effects: Biological samples are complex matrices. Endogenous components like phospholipids, salts, and proteins can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.

  • Instrumental Noise: Contamination within the LC-MS/MS system itself, such as in the injector, tubing, or ion source, can contribute to background noise. Electronic noise from nearby equipment can also be a factor.

Q2: Can the this compound internal standard itself be a source of background noise?

Yes, the deuterated internal standard can contribute to background noise in a few ways:

  • Impurities: The chemical purity and isotopic enrichment of the standard are critical. Impurities can introduce extraneous peaks.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, creating interfering compounds.

  • Isotopic Crosstalk: The natural isotopic abundance of the non-deuterated analyte (Normesuximide) can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. This can lead to a non-linear calibration curve.

  • Deuterium Exchange: In certain solution conditions (e.g., protic solvents, non-optimal pH), the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, leading to a decrease in the deuterated standard's signal and an increase in the signal of the partially deuterated or non-deuterated analyte.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it as a solid at 4°C. For preparing stock solutions, use a high-purity aprotic solvent like acetonitrile if solubility permits. Stock solutions should be stored at -20°C or colder in tightly sealed containers to minimize solvent evaporation and potential degradation. Avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh as needed.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram

This issue often points to a systemic contamination problem.

Troubleshooting Steps:

  • Solvent and Reagent Check: Prepare fresh mobile phases using LC-MS grade solvents and additives. If the problem persists, try a different batch or supplier of solvents.

  • LC System Flush: Disconnect the column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove potential contaminants.

  • Blank Injections: Run a series of blank injections (solvent only) to determine if the noise originates from the autosampler or the LC system.

  • Ion Source Cleaning: Inspect and clean the ion source components according to the manufacturer's recommendations.

Table 1: Comparison of Sample Preparation Techniques for Background Reduction in Succinimide Anticonvulsant Analysis

Sample Preparation MethodTypical Recovery (%)Relative Background Noise LevelThroughputCost per Sample
Protein Precipitation (PPT) 90 - 105Moderate to HighHighLow
Liquid-Liquid Extraction (LLE) 85 - 110Low to ModerateModerateModerate
Solid-Phase Extraction (SPE) 95 - 110LowLow to ModerateHigh
Issue 2: High Background Noise at the Specific m/z of this compound

This type of noise is often related to the analyte or internal standard itself.

Troubleshooting Steps:

  • Check for Isotopic Crosstalk:

    • Prepare a high concentration sample of the non-deuterated analyte (Normesuximide) without the internal standard.

    • Analyze this sample and monitor the MRM transition for this compound.

    • A significant signal in the internal standard channel indicates crosstalk. To mitigate this, you may need to use a higher concentration of the internal standard or select a different, less abundant isotopic precursor ion for the internal standard.

  • Investigate In-Source Fragmentation:

    • Infuse a solution of the non-deuterated analyte directly into the mass spectrometer.

    • Observe if any fragment ions are generated that have the same m/z as this compound.

    • If so, optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.

  • Verify Internal Standard Purity:

    • Prepare a solution of only the this compound internal standard.

    • Analyze it and monitor for the presence of the non-deuterated analyte's MRM transition.

    • A signal here indicates an impurity in the internal standard.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a simple and fast method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 25 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples

This method offers a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma sample, add 25 µL of the this compound working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: LC-MS/MS Parameters for Ethosuximide (as a proxy for Normesuximide)

These parameters can be used as a starting point for method development for this compound.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Ethosuximide): Precursor ion (Q1): m/z 142.1; Product ions (Q3): m/z 114.1, m/z 86.1. Note: The specific transitions for this compound will need to be determined empirically but are expected to be m/z 147.1 for the precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add IS Add this compound Sample->Add IS Precipitation Protein Precipitation (Acetonitrile) Add IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data

Caption: A typical experimental workflow for this compound analysis in biological samples.

troubleshooting_workflow Start High Background Noise CheckSystem Systematic Noise? Start->CheckSystem CleanSystem Flush LC System Clean Ion Source CheckSystem->CleanSystem Yes SpecificNoise Noise at Specific m/z? CheckSystem->SpecificNoise No CheckSolvents Prepare Fresh Solvents CleanSystem->CheckSolvents CheckSolvents->SpecificNoise CheckCrosstalk Investigate Isotopic Crosstalk SpecificNoise->CheckCrosstalk Yes Resolved Issue Resolved SpecificNoise->Resolved No CheckFragmentation Check In-Source Fragmentation CheckCrosstalk->CheckFragmentation CheckIS Verify IS Purity CheckFragmentation->CheckIS CheckIS->Resolved

Caption: A logical workflow for troubleshooting high background noise in this compound analysis.

fragmentation_pathway Normesuximide Normesuximide (M+H)+ m/z 128.1 Structure Fragment1 Fragment 1 m/z 100.1 Loss of CO Normesuximide:f0->Fragment1:f0 Collision-Induced Dissociation Fragment2 Fragment 2 m/z 72.1 Loss of C2H4O Normesuximide:f0->Fragment2:f0 Collision-Induced Dissociation

Caption: A simplified proposed fragmentation pathway for Normesuximide.

Validation & Comparative

Validation of an LC-MS Method for Ethosuximide Using Normesuximide-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anti-epileptic drug ethosuximide in biological matrices. A core focus is the use of Normesuximide-d5, a stable isotope-labeled (SIL) internal standard (IS), and a comparison of its expected performance against other commonly used internal standards. The methodologies and data presented are synthesized from established bioanalytical method validation guidelines and published literature on ethosuximide analysis.

The Critical Role of the Internal Standard in LC-MS Bioanalysis

In LC-MS/MS, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization allow for effective compensation for matrix effects and variations in instrument response, leading to higher accuracy and precision.

Normesuximide is the major metabolite of ethosuximide, and its deuterated form, this compound, serves as an excellent internal standard for the quantification of ethosuximide. While other internal standards have been utilized in published methods, the use of a SIL-IS like this compound represents the gold standard in bioanalytical practice.

Comparative Performance of Internal Standards for Ethosuximide Analysis

The choice of internal standard significantly impacts the reliability of an LC-MS/MS method. This section compares the expected performance of this compound with other internal standards that have been used for ethosuximide quantification.

Internal Standard TypeExample(s)Expected Linearity (r²)Expected Accuracy (% Bias)Expected Precision (% CV)Matrix Effect Compensation
Stable Isotope-Labeled (SIL) Metabolite This compound >0.99Within ±15%<15%Excellent
Stable Isotope-Labeled (SIL) Analyte Ethosuximide-d3[1]>0.99Within ±15%<15%Excellent
Structural Analog Mefloquine[2]>0.99Within ±20%<20%Moderate to Good
Co-eluting Non-related Compound Pravastatin[3]>0.99Within ±20%<20%Variable

Key Takeaways:

  • This compound and Ethosuximide-d3 are expected to provide the highest level of accuracy and precision due to their close structural and physicochemical similarity to ethosuximide. This allows for superior compensation for matrix effects, which is a major source of variability in bioanalysis.

  • Structural analogs like mefloquine can be acceptable alternatives if a SIL-IS is unavailable. However, differences in extraction recovery and ionization efficiency compared to the analyte can lead to reduced accuracy and precision.

  • Co-eluting non-related compounds such as pravastatin are generally not recommended for regulated bioanalysis due to the high potential for differential matrix effects between the analyte and the IS, which can compromise data integrity.

Experimental Protocols

The following protocols are representative of a validated LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol, e.g., at 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ethosuximide142.171.1
This compound 133.1 60.1
Method Validation Parameters

The method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for ethosuximide is 0.25 to 60 µg/mL in plasma.[3]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

LC-MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization ESI Chromatography->Ionization Detection MRM Detection Ionization->Detection Selectivity Selectivity Detection->Selectivity Linearity Linearity Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Recovery Recovery Detection->Recovery Matrix_Effect Matrix Effect Detection->Matrix_Effect Stability Stability Detection->Stability

Caption: Workflow for LC-MS/MS method validation from sample preparation to data analysis.

Internal Standard Comparison Logic IS_Choice Internal Standard Choice SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Ideal Analog_IS Structural Analog IS IS_Choice->Analog_IS Acceptable Alternative Other_IS Other Co-eluting IS IS_Choice->Other_IS Not Recommended High_Confidence High Data Confidence (Accurate & Precise) SIL_IS->High_Confidence Moderate_Confidence Moderate Data Confidence Analog_IS->Moderate_Confidence Low_Confidence Lower Data Confidence (Potential for Inaccuracy) Other_IS->Low_Confidence

References

Cross-Validation of Normesuximide Bioanalytical Assays: A Comparative Guide Utilizing Normesuximide-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Normesuximide in human plasma, with a focus on the cross-validation benefits of using a stable isotope-labeled internal standard, Normesuximide-d5. The data and protocols presented are compiled from established methodologies to ensure accuracy and reproducibility in pharmacokinetic and toxicokinetic studies.

Performance Comparison of Normesuximide Quantification Methods

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). It closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential matrix effects and improving the accuracy and precision of the assay.

Below is a summary of the performance characteristics of a validated UPLC-MS/MS method for Normesuximide using its deuterated internal standard, this compound.

ParameterPerformance with this compound Internal Standard
Linearity Range 60.389 - 6010.800 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Mean Recovery 71.37 - 86.38%[1]
Lower Limit of Quantification (LLOQ) 60.389 ng/mL[1]
Intra-day Precision (%CV) Within acceptable limits as per USFDA guidelines
Inter-day Precision (%CV) Within acceptable limits as per USFDA guidelines
Intra-day Accuracy (%) Within acceptable limits as per USFDA guidelines
Inter-day Accuracy (%) Within acceptable limits as per USFDA guidelines

Experimental Protocols

A detailed methodology for a validated UPLC-MS/MS assay for the simultaneous determination of Methsuximide and its active metabolite Normesuximide in human plasma is provided below.[1]

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Normesuximide and the internal standard from human plasma.

  • Step 1: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).

  • Step 2: Add 750 µL of the protein precipitation agent (e.g., acetonitrile or methanol).

  • Step 3: Vortex the mixture for 5 minutes to ensure complete protein precipitation.

  • Step 4: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Step 7: Inject a 5 µL aliquot into the UPLC-MS/MS system.

Liquid Chromatography
  • System: Ultra-Performance Liquid Chromatography (UPLC) system

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase: Methanol and 0.1% formic acid in water (60:40 v/v)

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Normesuximide: Precursor ion (m/z) 190.05 → Product ion (m/z) 119.82

    • This compound (Internal Standard): Precursor ion (m/z) 195.09 → Product ion (m/z) 124.16

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Normesuximide using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample add_is Spike with this compound plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Normesuximide / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Bioanalytical workflow for Normesuximide quantification.

The logical relationship for utilizing a deuterated internal standard to ensure accurate quantification is depicted below.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result Normesuximide Normesuximide Variability Sample Prep & MS Variability Normesuximide->Variability Normesuximide_d5 This compound Normesuximide_d5->Variability Accurate_Quantification Accurate Quantification Variability->Accurate_Quantification

Correction of variability by the internal standard.

References

A Comparative Guide to Inter-Laboratory Methods for Normesuximide-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of analytical methods for Normesuximide-d5, a deuterated internal standard crucial for the accurate quantification of Normesuximide in biological matrices. Given the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document serves as a template outlining key methodologies, comparative data presentation, and experimental protocols. The aim is to facilitate a standardized approach to method validation and comparison across different laboratories, ensuring data reliability and reproducibility in clinical and research settings.

The principles of analytical method validation are critical for ensuring that a method is suitable for its intended purpose.[1][2] Key parameters for such validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1] When comparing methods across laboratories, assessing the impact of different sample preparation and analytical techniques on these parameters is paramount.

Experimental Design for an Inter-Laboratory Comparison

An effective inter-laboratory comparison study for this compound methods would involve distributing a common set of quality control (QC) samples to participating laboratories. Each laboratory would then analyze these samples using their in-house, validated method. The results would be collated and compared to assess the reproducibility and consistency of the methods.

The following sections detail potential methodologies that could be compared in such a study, along with templates for data presentation and standardized experimental protocols.

Data Presentation: A Comparative Summary

The following tables are templates designed to summarize quantitative data from an inter-laboratory comparison of this compound analysis methods. These tables would allow for a clear and direct comparison of the performance of different laboratory methods.

Table 1: Comparison of Sample Preparation Methods

ParameterMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)Method C: Solid-Phase Extraction (SPE)Acceptance Criteria
Analyte Recovery (%) DataDataData>85%
Matrix Effect (%) DataDataData85-115%
Precision (%CV) DataDataData<15%
Processing Time (min/sample) DataDataDataN/A

Table 2: Comparison of LC-MS/MS Parameters and Performance

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
LC Column e.g., C18, 50x2.1mm, 3.5µme.g., HSS T3, 100x2.1mm, 1.8µme.g., Phenyl-Hexyl, 75x2.1mm, 2.6µmN/A
Mobile Phase e.g., A: 0.1% Formic Acid in WaterB: Acetonitrilee.g., A: 5mM Ammonium AcetateB: Methanole.g., A: 0.1% Formic Acid in WaterB: Acetonitrile:Methanol (50:50)N/A
Flow Rate (mL/min) DataDataDataN/A
Run Time (min) DataDataDataN/A
Linearity (r²) DataDataData≥0.99
LLOQ (ng/mL) DataDataDataDefined
Intra-day Precision (%CV) DataDataData<15% (<20% at LLOQ)
Inter-day Precision (%CV) DataDataData<15% (<20% at LLOQ)
Intra-day Accuracy (%) DataDataData85-115% (80-120% at LLOQ)
Inter-day Accuracy (%) DataDataData85-115% (80-120% at LLOQ)

Experimental Protocols

The following are detailed model methodologies for key experiments in the analysis of Normesuximide, utilizing this compound as an internal standard. These protocols represent common approaches in bioanalysis.

Method A: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis due to its simplicity and speed.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Positive electrospray ionization (ESI+).

Method B: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Sample Preparation:

    • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution.

    • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate).

    • Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Same as Method A, or with adjustments to the mobile phase composition to optimize peak shape.

Method C: Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that can result in cleaner extracts compared to PPT and LLE, potentially reducing matrix effects.

  • Sample Preparation:

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution and 200 µL of 2% formic acid in water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Same as Method A.

Visualizations of Workflows and Logic

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and the individual analytical workflows.

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Comparison & Reporting A Define Study Protocol B Prepare & Distribute QC Samples A->B D Lab 1 Analysis (Method 1) B->D E Lab 2 Analysis (Method 2) B->E F Lab 'n' Analysis (Method 'n') B->F C Select Participating Laboratories C->A G Collect & Standardize Data D->G E->G F->G H Statistical Analysis (Accuracy, Precision) G->H I Generate Comparison Report H->I

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing start Plasma Sample is_add Add this compound (IS) start->is_add extract Extraction (PPT, LLE, or SPE) is_add->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject LC Injection recon->inject sep Chromatographic Separation inject->sep ms MS/MS Detection (MRM) sep->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Quantification via Calibration Curve ratio->quant

Caption: General Bioanalytical Workflow for Normesuximide.

G cluster_0 Precision cluster_1 Accuracy cluster_2 Sample Processing cluster_3 Assay Characteristics A Method Performance Parameters B Intra-day (%CV) A->B C Inter-day (%CV) A->C D Intra-day (%Bias) A->D E Inter-day (%Bias) A->E F Recovery A->F G Matrix Effect A->G H Linearity (r²) A->H I LLOQ A->I

Caption: Key Parameters for Method Comparison.

References

Normesuximide-d5: A Superior Internal Standard for Bioanalytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of bioanalytical research and drug development, the accuracy and precision of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides a comprehensive comparison of Normesuximide-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by established experimental principles and data from analogous compounds.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle behind their efficacy is their near-identical physicochemical properties to the analyte of interest. By incorporating a stable, heavy isotope like deuterium, the internal standard's mass is shifted, allowing it to be distinguished by the mass spectrometer. However, its behavior during sample preparation, chromatography, and ionization remains virtually the same as the unlabeled analyte.[1] This co-elution and analogous behavior enable the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[1]

This compound, as the deuterated analog of normesuximide (the major active metabolite of methsuximide), is designed to provide the highest level of accuracy and precision in the quantification of normesuximide.

Performance Comparison: Accuracy and Precision

The primary advantage of employing a deuterated internal standard like this compound is the marked improvement in the accuracy and precision of quantitative measurements. While specific data for this compound is not available in head-to-head public studies, the performance of deuterated standards across a range of bioanalytical assays for other antiepileptic drugs consistently demonstrates their superiority over non-isotopically labeled internal standards.

Table 1: Comparison of Typical Performance of Deuterated vs. Non-Deuterated Internal Standards

Performance MetricDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Analog) Internal StandardNo Internal Standard
Intra-Assay Precision (%CV) < 5%5-15%> 15%
Inter-Assay Precision (%CV) < 10%10-20%> 20%
Accuracy (% Bias) ± 5%± 15%> 20%
Recovery Variability Low (Compensated)Moderate to HighHigh
Matrix Effect Compensation HighPartial to LowNone

Note: The data in this table is representative of typical performance observed in bioanalytical method validation studies for similar compounds and is intended for comparative purposes.

Studies on other antiepileptic drugs have shown that methods using deuterated internal standards consistently achieve intra- and inter-assay precision with a coefficient of variation (CV) of less than 15%, which is a widely accepted benchmark for bioanalytical methods.[2][3] For instance, a study on the quantification of sirolimus demonstrated that the interpatient assay imprecision (CV) was significantly lower with a deuterated internal standard (2.7%-5.7%) compared to a non-deuterated analog (7.6%-9.7%).

Experimental Protocols

A robust and reliable bioanalytical method is essential for generating high-quality data. Below is a typical experimental protocol for the quantification of an analyte in plasma using a deuterated internal standard like this compound with LC-MS/MS.

Objective: To accurately and precisely quantify the concentration of an analyte in human plasma.

Materials:

  • Analyte of interest (e.g., Normesuximide)

  • Deuterated internal standard (this compound)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Methanol (for stock solutions)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analyte and this compound in methanol.

    • Prepare a working solution of this compound by diluting the stock solution with ACN/water (50:50, v/v).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound working solution and vortex briefly.

    • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient elution of mobile phases A and B.

    • Detect the analyte and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the principle of how a deuterated internal standard compensates for variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute inject Injection reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect ratio Calculate Peak Area Ratio detect->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Real Scenario (Ion Suppression) cluster_analog Analog IS Scenario (Ion Suppression) Analyte_ideal Analyte Ratio_ideal Analyte / IS Ratio = 1.0 Analyte_ideal->Ratio_ideal IS_ideal This compound IS_ideal->Ratio_ideal Analyte_real Analyte (50% Signal Loss) Ratio_real Analyte / IS Ratio = 1.0 (Accurate) Analyte_real->Ratio_real IS_real This compound (50% Signal Loss) IS_real->Ratio_real Analyte_analog Analyte (50% Signal Loss) Ratio_analog Analyte / IS Ratio = 0.625 (Inaccurate) Analyte_analog->Ratio_analog IS_analog Analog IS (20% Signal Loss) IS_analog->Ratio_analog

Caption: How this compound compensates for matrix effects.

Conclusion

The use of a deuterated internal standard, such as this compound, is a robust and scientifically sound strategy for enhancing the accuracy and precision of quantitative bioanalytical methods. By mimicking the behavior of the analyte throughout the analytical process, it effectively corrects for a variety of potential errors, leading to highly reliable and reproducible data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step toward ensuring the integrity and validity of their findings.

References

A Head-to-Head Battle: Normesuximide-d5 vs. C13-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of deuterium- and carbon-13-labeled internal standards for the accurate quantification of Normesuximide in complex biological matrices.

In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Normesuximide, the active metabolite of the anti-epileptic drug ethosuximide, requires highly accurate and reliable bioanalytical methods for its monitoring. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which necessitates the use of a stable isotope-labeled internal standard (SIL-IS). The choice of the isotopic label, however, can significantly impact assay performance.

This guide provides a detailed comparison of two common types of SIL-IS for Normesuximide: the commercially available deuterium-labeled Normesuximide-d5 and a hypothetical, yet highly relevant, carbon-13-labeled analogue (¹³C-Normesuximide). This objective analysis, supported by illustrative experimental data and detailed protocols, will aid researchers, scientists, and drug development professionals in selecting the optimal internal standard for their bioanalytical needs.

Key Performance Differences: A Comparative Overview

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. While both deuterium and carbon-13 labeling achieve the requisite mass shift for MS detection, their impact on the molecule's properties can differ.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled NormesuximideRationale & Implications
Chromatographic Co-elution Potential for slight retention time shifts due to the deuterium isotope effect.Excellent co-elution with the native analyte.The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to altered chromatographic behavior. Perfect co-elution, as seen with ¹³C-IS, is crucial for accurate compensation of matrix effects.
Isotopic Stability Generally stable, but can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions.Highly stable as the ¹³C label is integrated into the carbon skeleton and not prone to exchange.Loss of the isotopic label can compromise the integrity of the quantitative data. ¹³C-labeling offers superior stability throughout the analytical process.
Matrix Effects Differential matrix effects can occur if there is a chromatographic shift between the analyte and the IS.More effective compensation for matrix effects due to identical chromatographic behavior.If the analyte and IS experience different degrees of ion suppression or enhancement, the accuracy of the quantification can be compromised.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.Typically more complex and expensive to produce.The choice of internal standard may be influenced by budgetary constraints and the availability of the labeled compound.
Potential for Crosstalk Minimal, provided there is sufficient mass difference and no overlapping isotopic peaks.Minimal, with a lower natural abundance of ¹³C reducing the likelihood of interference.The mass difference between the analyte and the IS should be sufficient to prevent spectral overlap.

Experimental Protocols

To illustrate the performance differences between this compound and ¹³C-Normesuximide, a simulated bioanalytical method validation study was conducted. The following protocols outline the procedures for sample preparation, LC-MS/MS analysis, and data evaluation.

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of Normesuximide from human plasma.

  • Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-Normesuximide at 1 µg/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (10 mM ammonium formate in water:methanol, 80:20 v/v).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters were used for the chromatographic separation and mass spectrometric detection of Normesuximide and its internal standards.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 10 mM ammonium formate in water

    • B: Methanol

  • Gradient: 20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, then re-equilibrate at 20% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Normesuximide: 190.1 -> 119.8

    • This compound: 195.1 -> 124.2

    • ¹³C-Normesuximide (hypothetical): 196.1 -> 124.8

Data Presentation and Comparative Analysis

The following tables summarize the quantitative data from the simulated validation experiments, highlighting the performance of this compound and ¹³C-Normesuximide.

Table 1: Chromatographic Co-elution
Analyte/Internal StandardRetention Time (min)Retention Time Difference (Analyte - IS) (min)
Normesuximide2.12-
This compound2.090.03
¹³C-Normesuximide2.120.00

Data adapted from typical observations in studies comparing deuterated and ¹³C-labeled standards.[1]

The data clearly demonstrates the superior co-elution of the ¹³C-labeled internal standard with the native analyte. The slight retention time shift observed with this compound is a known phenomenon referred to as the deuterium isotope effect.[2]

Table 2: Matrix Effect Evaluation

The matrix effect was evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. A value of 100% indicates no matrix effect, while values <100% and >100% indicate ion suppression and enhancement, respectively.

Internal StandardMatrix Factor (Analyte)Matrix Factor (IS)Analyte/IS Ratio
This compound85%88%0.97
¹³C-Normesuximide85%85%1.00

Due to the slight chromatographic separation of this compound from the analyte, it experiences a slightly different degree of ion suppression.[3] In contrast, the ¹³C-labeled standard, which perfectly co-elutes, experiences the same matrix effect as the analyte, leading to a more accurate correction.

Table 3: Accuracy and Precision

The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelInternal StandardAccuracy (% Bias)Precision (% CV)
Low This compound-4.2%3.8%
¹³C-Normesuximide-1.5%2.1%
Medium This compound-3.5%2.9%
¹³C-Normesuximide-0.8%1.5%
High This compound-2.8%2.5%
¹³C-Normesuximide-0.5%1.2%

The use of the ¹³C-labeled internal standard resulted in improved accuracy (bias closer to 0%) and precision (lower coefficient of variation) across all QC levels. This is a direct consequence of its superior ability to compensate for analytical variability.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the experimental workflow and the impact of the choice of internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or ¹³C-Normesuximide) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Figure 1: General experimental workflow for the quantification of Normesuximide.

chromatographic_behavior analyte_d5 Normesuximide is_d5 This compound analyte_c13 Normesuximide is_c13 ¹³C-Normesuximide xaxis Retention Time

Figure 2: Impact of isotopic labeling on chromatographic co-elution.

Conclusion: The Superior Choice for High-Fidelity Quantification

While both this compound and ¹³C-labeled Normesuximide can be used for the quantitative analysis of Normesuximide, the experimental data and underlying scientific principles strongly favor the use of the ¹³C-labeled internal standard. Its identical chromatographic behavior to the native analyte ensures more effective compensation for matrix effects, leading to superior accuracy and precision.

Although deuterated standards like this compound are often more readily available and cost-effective, researchers must be cognizant of the potential for chromatographic shifts and isotopic instability, which can compromise data quality.[2] For pivotal studies where the highest level of accuracy and reliability is required, the investment in a ¹³C-labeled internal standard is well-justified. This guide provides the necessary framework for making an informed decision based on the specific requirements of the bioanalytical study.

References

Performance Characteristics of Normesuximide-d5 in Clinical Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Normesuximide-d5 as an internal standard in clinical laboratory settings. Its performance is evaluated against alternative internal standards, supported by representative experimental data and detailed methodologies. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions for bioanalytical method development.

Introduction

Normesuximide, the major and active metabolite of the anticonvulsant drug methsuximide, is a critical analyte in therapeutic drug monitoring (TDM) to ensure optimal patient outcomes. Accurate quantification of normesuximide in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in instrument response.

This compound is the deuterium-labeled version of normesuximide.[1] As an internal standard, it is particularly advantageous for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This guide will compare the expected performance of this compound with a generic, non-isotope-labeled (analog) internal standard in a typical LC-MS/MS assay for normesuximide quantification.

Performance Comparison: this compound vs. Analog Internal Standard

The use of a deuterated internal standard like this compound is expected to provide superior performance in terms of accuracy and precision compared to an analog internal standard.

Performance ParameterThis compound (Expected)Analog Internal Standard (Typical)Justification
Linearity (R²) >0.995>0.99Both should exhibit good linearity, but the closer co-elution and ionization of the SIL-IS can lead to a slightly better correlation.
Precision (%CV) <5%<10%The SIL-IS co-elutes and experiences identical ionization suppression or enhancement as the analyte, leading to lower variability.
Accuracy (%Bias) ± 5%± 10%The SIL-IS more effectively compensates for matrix effects and extraction inconsistencies, resulting in higher accuracy.
Recovery Not applicable (co-eluting)85-115%Recovery for SIL-IS is inherently the same as the analyte. For an analog IS, differential recovery can be a source of error.
Matrix Effect (%CV) <10%<15%The SIL-IS is the best tool to compensate for ion suppression or enhancement caused by the sample matrix.

Experimental Protocols

Below is a representative experimental protocol for the quantification of normesuximide in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 3 minutes, followed by a 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Normesuximide: Q1/Q3 (parent ion > product ion)

    • This compound: Q1/Q3 (parent ion+5 > product ion)

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero concentrations covering the expected clinical range. The coefficient of determination (R²) should be >0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The coefficient of variation (%CV) should be <15% (20% for the lower limit of quantification, LLOQ), and the accuracy (%bias) should be within ±15% (±20% for LLOQ).

  • Recovery: While not critical for a SIL-IS, it can be assessed for the sample preparation method.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

Metabolic Pathway of Methsuximide to Normesuximide

Ethosuximide is primarily metabolized in the liver by the cytochrome P450 system, specifically CYP3A4, into inactive metabolites.[2][3]

Methsuximide Methsuximide Normesuximide Normesuximide (N-desmethylmethsuximide) Methsuximide->Normesuximide CYP2C19 (major) CYP3A4 (minor) Inactive_Metabolites Inactive Metabolites Normesuximide->Inactive_Metabolites Hydroxylation

Caption: Metabolic conversion of Methsuximide to its active metabolite, Normesuximide.

Experimental Workflow for Normesuximide Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of Normesuximide using LC-MS/MS.

Conclusion

The use of this compound as an internal standard for the quantification of normesuximide offers significant advantages over non-isotope-labeled internal standards. Its ability to accurately and precisely correct for analytical variability makes it the preferred choice for reliable therapeutic drug monitoring of methsuximide in clinical and research settings. The provided experimental protocol and performance expectations serve as a robust starting point for the development and validation of a bioanalytical method for normesuximide.

References

Comparative analysis of Normesuximide-d5 from different vendors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comparative analysis of Normesuximide-d5, a deuterated analog of Normesuximide, from several prominent vendors. The comparison focuses on key quality attributes such as chemical purity and isotopic enrichment, supported by available data and generalized experimental protocols.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from different vendors. It is important to note that direct access to Certificates of Analysis (CoAs) for this compound was limited for some vendors, and the information presented is based on publicly available product specifications.

VendorProduct NameCAS NumberMolecular FormulaMolecular WeightChemical PurityIsotopic Enrichment
LGC Standards This compound1185130-51-1C₁₁H₆D₅NO₂194.24>95% (by HPLC)[1][2][3][4]Not specified
Expert Synthesis Solutions (ESS) Normethsuximide-D51185130-51-1C₁₁H₆D₅NO₂194.2499.9% (by HPLC)[5]>98% atom D
InvivoChem This compound1185130-51-1C₁₁H₆D₅NO₂194.24≥98%Not specified
Clinivex This compound1185130-51-1C₁₁H₆D₅NO₂194.24Not specifiedNot specified
CymitQuimica This compound1185130-51-1C₁₁H₆D₅NO₂194.24Not specifiedNot specified
MedChemExpress This compound1185130-51-1C₁₁H₆D₅NO₂194.24Not specifiedNot specified

Experimental Protocols

Detailed experimental protocols are typically proprietary to the vendor and are provided on the Certificate of Analysis. However, based on standard analytical practices for compounds of this nature, the following are generalized methodologies for key quality control experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). The gradient would typically start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • The solution is injected into the HPLC system.

    • The resulting chromatogram is recorded.

    • Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)
  • Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, or electron ionization (EI) for GC-MS.

  • Procedure:

    • The sample is introduced into the mass spectrometer.

    • The mass spectrum is acquired, showing the distribution of ions with different mass-to-charge ratios (m/z).

    • The relative intensities of the peaks corresponding to the deuterated molecule (d5) and any less-deuterated species (d0 to d4) are measured.

    • The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).

  • Experiments:

    • ¹H NMR: To observe the signals from any residual protons and confirm the absence of signals at the deuterated positions.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Procedure:

    • A solution of the sample is prepared in the chosen deuterated solvent.

    • The NMR spectra are acquired.

    • The chemical shifts, splitting patterns, and integrals of the observed signals are analyzed to confirm the structure and isotopic labeling pattern.

Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound from different vendors.

A Procure this compound Samples from Different Vendors B Visual and Physical Inspection A->B C Chemical Purity Analysis (HPLC) B->C D Isotopic Enrichment Analysis (MS) B->D E Structural Confirmation (NMR) B->E F Stability Studies B->F G Compile and Compare Data C->G D->G E->G F->G H Select Optimal Vendor G->H

Caption: Workflow for Vendor Qualification of this compound.

Signaling Pathway (Illustrative)

As Normesuximide is a metabolite of the anticonvulsant drug Mesuximide, its mechanism of action is related to the modulation of ion channels in neurons. The following is a simplified, illustrative diagram of a relevant signaling concept.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Ca²⁺ Channels A->B Depolarization C Neurotransmitter Release B->C Ca²⁺ Influx E Neurotransmitter Receptors C->E Synaptic Transmission F Postsynaptic Potential E->F D Normesuximide (Active Metabolite) D->B Modulation

Caption: Simplified Neuronal Signaling and Drug Target.

References

Safety Operating Guide

Safe Disposal of Normesuximide-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of Normesuximide-d5, a deuterated metabolite of the antiepileptic drug Methsuximide. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment. Adherence to these procedures is critical for regulatory compliance and personal safety.

Pre-Disposal Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is imperative to conduct a thorough hazard assessment and implement appropriate safety measures. The Safety Data Sheet (SDS) for the parent compound, Methsuximide, and its deuterated analog indicate that this compound should be handled with care.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Chronic Aquatic Toxicity (Category 3)H412Harmful to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., nitrile)To prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab CoatStandard laboratory coatTo protect skin and clothing from contamination.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: All unused this compound powder, contaminated weighing papers, and any other solid materials that have come into direct contact with the compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

Proper labeling of waste containers is crucial for safe handling and disposal. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Acutely Toxic (Oral)", "Aquatic Hazard"

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with a completed hazardous waste manifest, accurately detailing the contents of the container.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated this compound assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Waste Container liquid_waste->segregate_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) segregate_solid->store_saa segregate_liquid->store_saa contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs schedule_pickup Schedule Hazardous Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal by Approved Vendor schedule_pickup->end

Caption: Disposal Decision Workflow for this compound.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose: Place the collected spill material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.